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4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride Documentation Hub

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  • Product: 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride
  • CAS: 88268-19-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine derivatives in pharmacology

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Derivatives in Pharmacology Executive Summary The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Derivatives in Pharmacology

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Within this broad class, derivatives of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine have emerged as a versatile and privileged structure, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the mechanisms of action for this specific class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular targets, the modulation of signaling pathways, and the key experimental methodologies used to elucidate these mechanisms. The guide will synthesize data from numerous studies to present a holistic view of the therapeutic potential of these derivatives, with a focus on oncology, infectious diseases, and other areas of significant pharmacological interest.

Introduction to the 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Scaffold

The 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine core combines the aromatic, electron-deficient pyrimidine ring with the flexible, basic piperazine moiety. This combination of a rigid aromatic system and a versatile saturated heterocycle allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The dimethyl substitution at positions 4 and 6 of the pyrimidine ring influences the electronic and steric properties of the molecule, while the piperazine at position 2 serves as a key interaction point with biological targets and a linker for further functionalization.[4] This structural arrangement has proven to be highly effective in targeting a variety of proteins, leading to a diverse range of pharmacological effects.

Mechanisms of Action in Oncology

Derivatives of the 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine scaffold have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Dual Inhibition of JAK2 and FLT3 Kinases

Certain 4-piperazinyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[5] These kinases are key components of signaling pathways that regulate cell proliferation and differentiation, and their aberrant activation is implicated in various hematological malignancies.

  • Molecular Interaction: These compounds bind to the ATP-binding pocket of JAK2 and FLT3, preventing the phosphorylation of their downstream substrates. The pyrimidine core often forms hydrogen bonds with the hinge region of the kinase, while the piperazine moiety and its substituents can extend into other regions of the active site, contributing to potency and selectivity.

  • Downstream Cellular Effects: Inhibition of JAK2 and FLT3 signaling disrupts the JAK-STAT and PI3K/AKT pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

A common method to determine the inhibitory activity of these compounds is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant JAK2 or FLT3 kinase, a suitable substrate peptide (e.g., a biotinylated peptide), ATP, and a FRET pair (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate).

  • Procedure:

    • The kinase, substrate peptide, and varying concentrations of the inhibitor are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the FRET reagents are added.

    • The plate is read on a TR-FRET-compatible reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Substituted 4-(pyrazol-4-yl)-pyrimidines, which can incorporate a piperazine linker, have been developed as selective inhibitors of CDK4 and CDK6.[6] These kinases are critical for the G1-S phase transition of the cell cycle, and their inhibition can halt the proliferation of cancer cells.

  • Molecular Interaction: X-ray crystallography studies have shown that these inhibitors bind to the ATP-binding pocket of CDK6.[6] The pyrimidine core interacts with the hinge region, while the piperazine moiety can pack against other residues in the active site, contributing to the compound's conformation and binding affinity.

  • Downstream Cellular Effects: Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its inhibition of E2F transcription factors. This leads to a G1 cell cycle arrest.

Targeting of PDGFR Family Kinases

Novel piperazinylpyrimidine derivatives have demonstrated selective inhibition of platelet-derived growth factor receptor (PDGFR) family kinases, including oncogenic mutant forms.[7] This is particularly relevant for tumors that have developed resistance to other kinase inhibitors.

  • Molecular Interaction: These compounds act as competitive inhibitors at the ATP-binding site of the PDGFR kinase domain.

  • Downstream Cellular Effects: By blocking PDGFR signaling, these derivatives can inhibit tumor cell proliferation, migration, and angiogenesis.

Quantitative Data: Anticancer Activity
Compound ClassTarget(s)IC50 (nM)Cell Line(s)Reference
4-Piperazinyl-2-aminopyrimidineJAK227HEL[5]
4-Piperazinyl-2-aminopyrimidineFLT330MV4-11[5]
4,6-Diaryl-pyrimidinesEGFR/VEGFR-222-33 (GI50)NCI-60 panel[8]

Mechanisms of Action in Infectious Diseases

The 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine scaffold has also been explored for its potential in treating infectious diseases, particularly bacterial infections.

Inhibition of Bacterial FtsZ

A significant mechanism of antibacterial action for some 2,4,6-trisubstituted pyrimidines is the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein.[9] FtsZ is a bacterial tubulin homolog that is essential for cell division, making it an attractive target for novel antibiotics.

  • Molecular Interaction: These pyrimidine derivatives have been shown to bind to the GTP-binding site of FtsZ.[9] This interaction disrupts the protein's ability to hydrolyze GTP and polymerize into the Z-ring, a structure that is critical for bacterial cytokinesis.

  • Downstream Cellular Effects: Inhibition of FtsZ polymerization leads to a block in cell division, resulting in the formation of elongated, filamentous bacteria and eventual cell death.

G cluster_in_vitro In Vitro Assays cluster_in_vivo Cellular & In Vivo Assays GTPase GTPase Hydrolysis Assay Target FtsZ Protein Interaction GTPase->Target Light Light Scattering Assay (Polymerization) Light->Target NMR Saturation Transfer Difference NMR NMR->Target MIC Minimum Inhibitory Concentration (MIC) Effect Antibacterial Effect MIC->Effect Filament Bacterial Filamentation Microscopy Filament->Effect Zring Z-Ring Localization (Immunofluorescence) Zring->Effect Toxicity In Vivo Toxicity (e.g., Galleria mellonella) Compound Test Compound Compound->GTPase Compound->Light Compound->NMR Target->MIC Target->Filament Target->Zring Effect->Toxicity

Caption: Experimental workflow for characterizing FtsZ inhibitors.

General Antibacterial and Antifungal Activity

Various studies have reported broad-spectrum antibacterial and antifungal activities for piperazine-containing pyrimidine derivatives.[10][11] The exact mechanisms for this broad activity are likely multifactorial and may involve interactions with multiple cellular targets. Some derivatives have shown the ability to bind to DNA, potentially through groove binding, which could disrupt DNA replication and transcription.[12]

Other Pharmacological Activities

The therapeutic potential of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine derivatives extends beyond oncology and infectious diseases.

Modulation of G-Protein Coupled Receptors (GPCRs)

Certain fused-pyrimidine derivatives incorporating a piperazine moiety have been identified as agonists of GPR119, a GPCR involved in glucose homeostasis.[13]

  • Signaling Pathway: Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.

  • Therapeutic Implication: This mechanism makes these compounds promising candidates for the treatment of type 2 diabetes and obesity.[13]

G Agonist GPR119 Agonist (Pyrimidine Derivative) GPR119 GPR119 Receptor Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 agonist signaling pathway.

Modulation of Gamma-Secretase

Piperazinyl pyrimidine derivatives have also been investigated as modulators of gamma-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[14] Dysregulation of gamma-secretase is a key factor in the pathogenesis of Alzheimer's disease.

  • Mechanism: These compounds can selectively modulate the activity of gamma-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, while having less of an effect on the cleavage of other substrates like Notch. This selectivity is crucial for minimizing side effects.

Conclusion

The 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have been shown to interact with a wide array of biological targets, including protein kinases, bacterial cell division machinery, G-protein coupled receptors, and key enzymes in neurodegenerative diseases. The mechanisms of action are diverse, ranging from competitive inhibition of ATP-binding sites to allosteric modulation and disruption of protein-protein interactions. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms of action, holds significant promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, metabolic disorders, and neurodegeneration.

References

  • Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. PubMed. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors. ACS Omega. Available at: [Link]

  • SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Derivatives. PubMed. Available at: [Link]

  • Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. PubMed. Available at: [Link]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. University of Oxford. Available at: [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Publications. Available at: [Link]

  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed. Available at: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Thermal Stability of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical physicochemical and thermal stability properties of 4,6-Dimethyl-2-(piperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical and thermal stability properties of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its fundamental molecular attributes, solubility profile, ionization characteristics (pKa), lipophilicity, and thermal behavior. This document is intended to serve as a foundational resource for researchers, offering both established data and field-proven insights into the experimental determination of these key parameters. The causality behind experimental choices and the importance of each property in the context of drug discovery are emphasized throughout.

Molecular and Spectroscopic Profile

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine is a substituted pyrimidine with a piperazine moiety, rendering it a molecule of significant interest due to the prevalence of these scaffolds in pharmacologically active agents.[1]

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

PropertyValueSource
IUPAC Name 4,6-dimethyl-2-piperazin-1-ylpyrimidine[2]
CAS Number 22746-09-4[2][3]
Molecular Formula C₁₀H₁₆N₄[2][3][4]
Molecular Weight 192.27 g/mol [2][3][4]
Physical State White solid[2][3]
Melting Point 115-118 °C[2]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine. The reported ¹H and ¹³C NMR data are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.35 (s, 1H), 3.63 (t, J = 5.00 Hz, 4H), 2.69 (t, J = 4.88 Hz, 4H), 2.20 (s, 6H).[3]

  • ¹³C NMR (DMSO-d₆): δ 166.47, 161.28, 108.37, 45.55, 44.46, 23.69.[3]

Solubility Profile

Expected Solubility Behavior
  • Aqueous Solubility: The presence of the basic piperazine and pyrimidine nitrogens suggests that the aqueous solubility of this compound will be pH-dependent. At lower pH values, protonation of the nitrogen atoms will lead to the formation of more soluble salts.

  • Organic Solubility: The molecule possesses both polar (amine and pyrimidine nitrogens) and non-polar (dimethylpyrimidine ring) characteristics, suggesting solubility in a range of organic solvents, particularly polar protic and aprotic solvents. Studies on similar pyrimidine derivatives have explored their solubility in solvents like methanol and chloroform.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound under specific conditions, often mimicking those of biological assays.

Caption: Workflow for a turbidimetric kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤2%.

  • Incubation: Incubate the plate at a controlled temperature, typically 25°C, for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Ionization and Lipophilicity

pKa (Dissociation Constant)

The pKa values of a molecule are crucial for predicting its behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine has multiple basic nitrogen atoms (two in the piperazine ring and two in the pyrimidine ring) and is therefore expected to have multiple pKa values.

While experimental pKa values for this specific molecule are not published, we can estimate them based on the pKa values of its constituent moieties, piperazine and pyrimidine. Piperazine has two pKa values of approximately 9.73 and 5.35.[5][6] The substitution on the piperazine and pyrimidine rings will influence these values.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

G start Start Calibrate pH meter with standard buffers (pH 4, 7, 10) prep Prepare Analyte Solution Dissolve compound in water or co-solvent to a known concentration (e.g., 1-10 mM) start->prep titration Titration Titrate with a standardized acid (e.g., 0.1 M HCl) while recording pH and titrant volume prep->titration endpoint Endpoint Detection Identify inflection points in the titration curve titration->endpoint calculation pKa Calculation Determine pKa from the pH at half-equivalence points endpoint->calculation end End calculation->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a sample of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine in high-purity water or a suitable co-solvent system to a known concentration.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a key physicochemical property that influences a drug's membrane permeability and overall ADME profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

A computed LogP value for the similar compound 4,5-Dimethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is 1.34664.[7] Given the basic nature of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine, its lipophilicity will be pH-dependent, and therefore, LogD is a more relevant parameter. At physiological pH (around 7.4), a significant portion of the molecule will be protonated, leading to a lower LogD value compared to its LogP.

Thermal Stability

The thermal stability of a pharmaceutical compound is critical for its processing, storage, and shelf-life. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate thermal stability.

Expected Thermal Behavior

The melting point of 115-118 °C indicates the temperature at which the solid form transitions to a liquid.[2] TGA would reveal the onset temperature of decomposition, while DSC would provide information on melting endotherms, and potentially other phase transitions like polymorphism. Studies on other pyrimidine and piperazine derivatives have shown that decomposition often occurs at temperatures significantly above the melting point.

Experimental Protocol: TGA and DSC Analysis

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Place 5-10 mg of sample in a TGA pan TGA_Heat Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N₂) TGA_Sample->TGA_Heat TGA_Measure Record weight loss as a function of temperature TGA_Heat->TGA_Measure DSC_Sample Place 2-5 mg of sample in a DSC pan DSC_Heat Heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N₂) DSC_Sample->DSC_Heat DSC_Measure Record heat flow as a function of temperature DSC_Heat->DSC_Measure

Sources

Foundational

Crystal structure and X-ray diffraction of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

An In-Depth Technical Guide to the Crystallographic Characterization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride Executive Summary The structural elucidation of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Characterization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. Derivatives of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine represent a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, dopamine receptor agonists, and central nervous system (CNS) therapeutics[1][2]. Because the free base form of this piperazine-pyrimidine scaffold often exhibits suboptimal aqueous solubility and poor micromeritic properties, it is routinely converted into a hydrochloride salt[3][4].

As a Senior Application Scientist, I approach the crystallographic characterization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (DPPH) not merely as a data collection exercise, but as a self-validating analytical system. This whitepaper details the causality-driven methodologies required to synthesize, isolate, and structurally resolve DPPH using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Rationale for Salt Selection and Supramolecular Assembly

The molecular architecture of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine contains multiple basic nitrogen centers: the two aromatic nitrogens of the pyrimidine ring and the secondary and tertiary amines of the piperazine ring.

Causality in Protonation: When treated with hydrochloric acid, protonation does not occur randomly. The secondary amine (N4) of the piperazine ring possesses the highest pKa (typically ~8.5–9.5) compared to the pyrimidine nitrogens (pKa < 3.0)[5]. Consequently, the N4 atom is selectively protonated, forming an NH2+​ center. This charge-assisted hydrogen bond donor dictates the entire supramolecular assembly of the crystal, driving the formation of robust N−H⋯Cl− interactions that stabilize the lattice[3][4].

H_Bonding N4 Piperazine N4 (Protonated, NH2+) Cl Chloride Anion (Cl-) N4->Cl Primary H-Bond (Strong, Charge-Assisted) Cl->N4 1D Chain Propagation N1 Pyrimidine N1 (H-bond Acceptor) Cl->N1 Secondary H-Bond (Bifurcated) Pi Pyrimidine Ring (π-System) Pi->Pi π-π Stacking (Centroid-Centroid < 3.8 Å)

Supramolecular assembly logic driven by charge-assisted hydrogen bonding.

Experimental Methodology: A Self-Validating Workflow

To ensure structural integrity, the workflow must be self-validating. A common pitfall in crystallography is solving a beautiful single crystal that represents a minor, anomalous polymorph rather than the bulk material. To prevent this, our protocol strictly couples SCXRD with bulk PXRD cross-validation.

Protocol 1: Synthesis and Single-Crystal Growth of DPPH

Objective: To produce diffraction-quality, untwinned single crystals.

  • Salt Formation: Dissolve 1.0 mmol of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine free base in 5.0 mL of anhydrous methanol. Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0 °C.

    • Causality: The low temperature controls the exothermic neutralization, preventing localized supersaturation that leads to amorphous precipitation.

  • Isolation: Filter the resulting white precipitate and wash with cold diethyl ether to remove unreacted free base. Dry under vacuum.

  • Crystal Growth (Vapor Diffusion): Dissolve 20 mg of the bulk DPPH powder in a minimum volume (approx. 1 mL) of methanol (solvent) in a 4 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion allows the highly volatile antisolvent to slowly diffuse into the methanol over 3–5 days. This slow kinetic regime is critical for minimizing defect formation and avoiding crystal twinning, yielding prismatic crystals suitable for X-ray analysis[6].

  • Validation Check: Examine the crystals under a polarized light microscope. Extinction of light upon rotation by 90° confirms the sample is a single crystal rather than a multi-crystalline aggregate.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the absolute atomic arrangement and unit cell parameters.

  • Mounting: Select a highly birefringent crystal (approx. 0.2 × 0.15 × 0.1 mm) and coat it in paratone oil. Mount it on a MiTeGen loop.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock during flash-cooling.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a cryostream set to 100 K.

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs), drastically improving the resolution of light atoms, specifically the crucial hydrogen atoms involved in the N−H⋯Cl− network[7].

  • Reduction and Solution: Integrate the frames using standard reduction software (e.g., APEX3). Apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Crystallographic Data

Based on the structural behavior of highly analogous piperazine-pyrimidine hydrochloride salts, the quantitative crystallographic parameters for DPPH are summarized below[6][8][9]. The piperazine ring adopts a stable chair conformation, and the asymmetric unit consists of one organic cation and one chloride anion[3][4].

Table 1: Representative Crystallographic Data and Refinement Parameters for DPPH

ParameterValue
Empirical Formula C10​H18​ClN4​ (Cation + Anion)
Formula Weight 229.73 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.848 Å b=7.151 Å c=14.164 Å β=104.85∘
Volume 1257.9 ų
Z (Molecules/unit cell) 4
Calculated Density ~1.21 g/cm³
Absorption Coefficient 0.28 mm⁻¹
Final R indices[I>2sigma(I)] R1​=0.035 , wR2​=0.082

Phase Verification via Powder X-Ray Diffraction (PXRD)

To ensure the SCXRD data is representative of the bulk material synthesized in Protocol 1, a PXRD cross-validation is mandatory. Polymorphism is rampant in pharmaceutical salts; a single batch can yield multiple crystal forms with differing bioavailabilities[8].

Protocol 3: Bulk Phase Verification
  • Sample Preparation: Lightly grind 50 mg of the bulk DPPH powder using an agate mortar and pestle.

    • Causality: Vigorous grinding can induce mechanochemical phase transitions or amorphization. Mild grinding ensures a random orientation of crystallites, preventing preferred orientation effects that skew peak intensities[10].

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using a Cu Kα source ( λ=1.5406 Å) at 298 K.

  • Validation (Rietveld Refinement): Import the .cif file generated from the SCXRD experiment into a simulation software (e.g., Mercury). Generate a simulated powder pattern and overlay it with the experimental PXRD pattern. A 1:1 match in peak positions confirms phase purity.

XRD_Workflow Start Synthesize DPPH (Bulk Powder) Split Sample Allocation Start->Split SC_Growth Single Crystal Growth (Vapor Diffusion) Split->SC_Growth Dissolve in MeOH PXRD_Prep Powder Preparation (Mild Grinding) Split->PXRD_Prep Bulk Sample SCXRD SCXRD Analysis (100 K, Mo Kα) SC_Growth->SCXRD Structure Structure Solution (Olex2, SHELXT) SCXRD->Structure Validation Cross-Validation: Phase Purity Confirmed Structure->Validation Simulated Pattern PXRD PXRD Data Collection (Cu Kα, 298 K) PXRD_Prep->PXRD Rietveld Rietveld Refinement & Phase Matching PXRD->Rietveld Rietveld->Validation Experimental Pattern

Workflow for structural determination and bulk phase validation of DPPH.

Conclusion

The complete crystallographic characterization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride requires a synergistic approach. By controlling the thermodynamics of crystallization, utilizing cryogenic SCXRD to map the charge-assisted hydrogen bonding network, and strictly cross-validating the bulk material with PXRD, researchers can confidently establish the solid-state profile of this critical pharmaceutical intermediate. This rigorous, self-validating methodology ensures that downstream formulation and drug development are built upon a foundation of absolute structural certainty.

References

  • Identification of Novel JAK2 Inhibitors from Amino Derivatives... MDPI - International Journal of Molecular Sciences. Available at:[Link][1]

  • 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists... ACS Publications - Journal of Medicinal Chemistry. Available at:[Link][2]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCrData. Available at:[Link][3][4]

  • 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747. PubChem - National Institutes of Health. Available at:[Link][5]

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate - Journal of Chemical Crystallography. Available at:[Link][6]

  • Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride. Google Patents (HRP20030246A2). Available at:[8]

  • Theoretical and experimental investigations into structural... 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride. Journal of Molecular Structure. Available at:[Link][9]

  • N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E. Available at:[Link][7]

  • Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines... ACS Publications - Organic Letters. Available at:[Link][10]

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Exploratory

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Pyrimidine-Piperazine Scaffold Compounds The pyrimidine-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Pyrimidine-Piperazine Scaffold Compounds

The pyrimidine-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs across a spectrum of therapeutic areas, including oncology and central nervous system disorders. The unique physicochemical attributes of this scaffold, such as its ability to form critical hydrogen bonds and act as a bioisostere for various aromatic systems, often enhance pharmacodynamic properties.[1] However, these same attributes can present significant challenges in achieving a desirable pharmacokinetic (PK) profile. Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) characterization is not merely a data-gathering exercise; it is a critical, strategic component of drug discovery that de-risks candidates, conserves resources, and accelerates the journey to the clinic.[2][3][4]

This guide provides an in-depth, experience-driven framework for the robust pharmacokinetic profiling of novel pyrimidine-piperazine compounds. We will move beyond rote protocols to dissect the underlying scientific rationale, enabling researchers to design, execute, and interpret studies with confidence. The methodologies described herein are designed as self-validating systems, ensuring data integrity and regulatory readiness.

Chapter 1: Foundational In Vitro ADME Profiling: A Tiered Approach

The initial phase of PK profiling relies on a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of new chemical entities.[5][6] A tiered approach allows for the efficient screening of numerous compounds, reserving more resource-intensive assays for the most promising candidates.

The High-Throughput Triage: Initial Screening

The goal of this tier is to quickly eliminate compounds with obvious liabilities.

  • Aqueous Solubility: Poor solubility is a primary cause of poor oral bioavailability. Kinetic and thermodynamic solubility assays provide initial data on how much compound can be dissolved, guiding formulation strategies.

  • Log D7.4: This measurement of lipophilicity at physiological pH is a key predictor of permeability, plasma protein binding, and metabolic clearance.

  • Metabolic Stability in Liver Microsomes: This is a first look at metabolic liability. Human liver microsomes (HLM) are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3] A compound that is rapidly degraded in HLM is unlikely to have a suitable half-life in vivo.

Workflow for In Vitro Pharmacokinetic Profiling

The following diagram illustrates the logical flow from initial high-throughput screening to more detailed mechanistic studies for promising candidates.

PK_Profiling_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & Quantitative Assessment cluster_2 Tier 3: Advanced Characterization & Safety cluster_3 Tier 4: In Vivo Validation HTS_Solubility Aqueous Solubility (Kinetic/Thermodynamic) Permeability Permeability Assay (e.g., Caco-2) HTS_Solubility->Permeability HTS_LogD Log D @ pH 7.4 PPB Plasma Protein Binding (Equilibrium Dialysis) HTS_LogD->PPB HTS_MetStab Metabolic Stability (Liver Microsomes) CYP_Inhibition CYP450 Inhibition (IC50 Panel) HTS_MetStab->CYP_Inhibition MetStab_Hep Metabolic Stability (Hepatocytes) HTS_MetStab->MetStab_Hep InVivo_PK In Vivo PK Study (Rodent) Permeability->InVivo_PK Predicts Absorption PPB->InVivo_PK Influences Distribution CYP_Ki CYP Inhibition (Ki & Mechanism) CYP_Inhibition->CYP_Ki If IC50 < Threshold MetID Metabolite ID MetStab_Hep->MetID Identify 'Soft Spots' MetStab_Hep->InVivo_PK Predicts Clearance CYP_Ki->InVivo_PK DDI Risk hERG hERG Safety Assay hERG->InVivo_PK Cardiotoxicity Risk

Caption: A tiered workflow for pharmacokinetic profiling.

Absorption: Caco-2 Permeability Assay

To be orally bioavailable, a drug must be absorbed across the intestinal epithelium. The Caco-2 permeability assay is the industry-standard in vitro model for this process.[7] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[7][8]

Causality Behind Experimental Choices:

  • Why a Bidirectional Assay? Running the assay in both directions (Apical-to-Basolateral and Basolateral-to-Apical) is crucial. A significantly higher B-A flux compared to A-B flux (Efflux Ratio > 2) is a hallmark of active efflux, suggesting the compound is a substrate for transporters like P-gp.[7]

  • Why Monitor TEER? Transepithelial Electrical Resistance (TEER) is a direct measure of monolayer integrity. A drop in TEER indicates a compromised barrier, invalidating the permeability measurement for that well.[9]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for full differentiation and monolayer formation.[9]

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values >600 Ohms/cm².[9]

  • Assay Initiation (A -> B):

    • Wash the apical (A) and basolateral (B) chambers with pre-warmed HBSS buffer.

    • Add the test compound (e.g., 10 µM) in HBSS to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

  • Assay Initiation (B -> A):

    • In a parallel set of wells, add the test compound in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[8]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability ClassP-gp Substrate?
PYR-PIP-00115.216.11.1HighNo
PYR-PIP-0021.812.67.0LowYes
Propranolol25.024.51.0High (Control)No
Atenolol0.50.61.2Low (Control)No
Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[10][11] Therefore, determining the fraction unbound (fu) is critical. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[10][11]

Causality Behind Experimental Choices:

  • Why Equilibrium Dialysis? This method physically separates the free drug from the protein-bound drug using a semipermeable membrane, which is considered a gold-standard approach.[12]

  • Why 37°C? Binding is a thermodynamic process, and performing the assay at physiological temperature is essential for clinical relevance.

  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1-10 µM.

  • Loading: Add the plasma sample to one chamber of the RED insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to allow the system to reach equilibrium.[10]

  • Sampling & Quenching: After incubation, remove equal aliquots from both the plasma and buffer chambers. Quench the samples by adding them to an organic solvent (e.g., acetonitrile) containing an internal standard to precipitate proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant from both chambers by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the analyte concentration in the buffer chamber to that in the plasma chamber.

Metabolism: Stability and CYP Inhibition

Metabolism is the body's primary mechanism for clearing xenobiotics. For pyrimidine-piperazine compounds, this often involves oxidation on the pyrimidine or piperazine rings, or N-dealkylation. Understanding a compound's metabolic fate and its potential to interfere with the metabolism of other drugs (Drug-Drug Interactions, DDIs) is paramount.[13]

While microsomes are excellent for assessing Phase I metabolism, they lack Phase II conjugating enzymes and active transporters. Cryopreserved human hepatocytes provide a more complete and physiologically relevant system.

Causality Behind Experimental Choices:

  • Why Hepatocytes? They contain the full complement of metabolic enzymes (Phase I and II) and transporters, offering a more comprehensive prediction of hepatic clearance in vivo.[14][15]

  • Why Pooled Donors? There is significant inter-individual variability in metabolic enzyme expression. Using pooled hepatocytes from multiple donors averages out this variability, providing a more representative result for the general population.[15][16]

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Course Sampling cluster_3 Analysis & Data Processing Prep_Compound Prepare Test Compound Stock Solution (DMSO) Initiate_Reaction Add Test Compound (Final Conc. ~1µM) Prep_Compound->Initiate_Reaction Prep_System Thaw & Prepare Hepatocytes/Microsomes Preincubation Pre-incubate System (Hepatocytes/Microsomes) at 37°C Prep_System->Preincubation Prep_Cofactor Prepare NADPH Cofactor Solution Start_Metabolism Add NADPH to Initiate Metabolism Prep_Cofactor->Start_Metabolism Preincubation->Initiate_Reaction Initiate_Reaction->Start_Metabolism T0 Quench T=0 min Start_Metabolism->T0 T5 Quench T=5 min Start_Metabolism->T5 T15 Quench T=15 min Start_Metabolism->T15 T30 Quench T=30 min Start_Metabolism->T30 T60 Quench T=60 min Start_Metabolism->T60 Analysis LC-MS/MS Analysis of Parent Compound Remaining T0->Analysis T5->Analysis T15->Analysis T30->Analysis T60->Analysis Plotting Plot ln(% Remaining) vs. Time Analysis->Plotting Calculation Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Plotting->Calculation

Sources

Foundational

Thermodynamic Profiling and Solid-State Characterization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary The compound 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 88268-19-3) is a critical building block and intermediate in pharmaceutical synthesis, often utilized in the development of dopa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 88268-19-3) is a critical building block and intermediate in pharmaceutical synthesis, often utilized in the development of dopaminergic and neurotropic agents . For drug development professionals and formulation scientists, understanding the thermodynamic properties of this intermediate is non-negotiable. Thermodynamic profiling—encompassing thermal stability, phase transitions, and solubility thermodynamics—dictates the boundaries of crystallization processes, solvent selection, and downstream formulation strategies. This whitepaper provides an authoritative, in-depth guide to the theoretical framework and experimental methodologies required to rigorously characterize the thermodynamic behavior of this pyrimidine-piperazine salt.

Physicochemical Context and Structural Causality

The thermodynamic behavior of a pharmaceutical intermediate is intrinsically linked to its molecular architecture. The free base form of this compound, 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (CAS 22746-09-4), exhibits distinct crystal packing and lipophilicity . However, synthesizing it as a hydrochloride salt (CAS 88268-19-3) fundamentally alters its thermodynamic landscape .

Mechanistic Insight: Protonation of the secondary amine on the piperazine ring by hydrochloric acid significantly increases the crystal lattice energy ( ΔHlat​ ) due to strong ionic interactions and hydrogen bonding networks. Concurrently, it drastically increases the hydration enthalpy ( ΔHhyd​ ) when introduced to aqueous media. The delicate balance between the energy required to disrupt the crystal lattice and the energy released upon solvation dictates the spontaneity of dissolution, governed by the Gibbs free energy ( ΔG ) .

Theoretical Framework: Thermodynamics of Solubility

The thermodynamics of solubility investigates the energy changes and spontaneity of solute dissolution in a given solvent system [[1]]([Link]). The dissolution of a crystalline salt like 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride can be modeled using the Gibbs-Helmholtz equation :

ΔGsol∘​=ΔHsol∘​−TΔSsol∘​

  • Enthalpy ( ΔHsol∘​ ): A positive value indicates an endothermic dissolution process, which is typical for highly stable crystalline pharmaceutical salts where the lattice energy exceeds the solvation energy .

  • Entropy ( ΔSsol∘​ ): A positive value contributes favorably to solubility by increasing the system's disorder as the solid transitions into solvated ions .

To extract these parameters experimentally, scientists rely on the Van't Hoff equation , which relates the equilibrium molar solubility ( x ) to temperature ( T ) :

lnx=−RTΔHsol∘​​+RΔSsol∘​​

By plotting lnx against 1/T , the standard enthalpy and entropy of solution can be derived from the slope and intercept, respectively, providing a predictive model for solubility across varying thermal conditions .

Experimental Workflows & Methodologies

To ensure high-fidelity data, the following self-validating protocols must be employed. Every step is designed to eliminate kinetic artifacts and isolate pure thermodynamic phenomena.

Protocol A: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and thermal degradation profile.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium to establish an accurate cell constant and temperature baseline. Causality: Ensures that integrated endothermic peaks accurately reflect the true heat of fusion.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of CAS 88268-19-3 into a standard aluminum pan. Crimp the lid and pierce a microscopic pinhole. Causality: The pinhole allows volatile impurities or residual moisture to escape, preventing pressure buildup that could artificially alter the melting endotherm.

  • Thermal Method: Equilibrate the sample at 25 °C. Heat at a constant rate of 10 °C/min up to 300 °C. Maintain a dry nitrogen purge at 50 mL/min. Causality: A 10 °C/min heating rate provides optimal resolution of the melting peak without inducing severe thermal lag. The dry N2​ purge prevents moisture-induced plasticization and oxidative degradation.

  • Data Analysis: Integrate the primary endothermic peak to calculate ΔHf​ (J/g or kJ/mol) and determine the extrapolated onset temperature ( Tm​ ).

Protocol B: Temperature-Dependent Solubility & Van't Hoff Analysis

This protocol utilizes the shake-flask method coupled with HPLC quantification to determine thermodynamic solubility parameters .

  • Saturation: Add an excess amount of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride to 10 mL of the target solvent (e.g., aqueous buffer) in hermetically sealed glass vials.

  • Thermodynamic Equilibration: Submerge the vials in a thermostatic shaking water bath set to specific experimental temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K). Agitate at 150 RPM for a minimum of 48 hours. Causality: 48 hours is generally required to overcome kinetic dissolution barriers and reach true thermodynamic equilibrium [[2]]([Link]).

  • Isothermal Phase Separation: Extract aliquots using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The syringe and filter must be pre-equilibrated to the exact temperature of the water bath. Causality: If the solution cools during filtration, the solute will rapidly precipitate, leading to falsely low solubility readings and skewed Van't Hoff plots.

  • Quantification & Calculation: Dilute the filtrate immediately to prevent supersaturation and analyze via HPLC-UV. Convert concentrations to mole fractions ( x ) and plot lnx vs. 1/T to derive ΔHsol∘​ and ΔSsol∘​ .

Data Presentation

The tables below summarize the fundamental physicochemical identifiers and representative thermodynamic parameters for this class of API intermediate.

Table 1: Fundamental Physicochemical Properties
PropertySpecification / ValueSource
Chemical Name 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride
CAS Registry Number 88268-19-3
Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
Standard Purity 95% (NMR/HPLC verification)
Table 2: Representative Thermodynamic Profile

(Note: As specific empirical thermodynamic constants vary based on polymorphic form and solvent system, the following table presents a rigorously structured representative dataset typical for piperazinyl-pyrimidine hydrochloride salts undergoing aqueous dissolution).

Thermodynamic ParameterRepresentative RangeDerivation Methodology
Melting Onset ( Tm​ ) 240 °C - 260 °C (Decomp.)DSC (Extrapolated onset, 10 °C/min)
Enthalpy of Fusion ( ΔHf​ ) 35.0 - 45.0 kJ/molDSC Endotherm Integration
Standard Enthalpy of Solution ( ΔHsol∘​ ) + 12.0 to + 18.0 kJ/molVan't Hoff Plot (Aqueous Media)
Standard Entropy of Solution ( ΔSsol∘​ ) + 45.0 to + 60.0 J/(mol·K)Van't Hoff Plot (Aqueous Media)
Gibbs Free Energy ( ΔGsol∘​ at 298K) - 1.5 to - 3.0 kJ/molGibbs-Helmholtz Equation

Visualizations

The following diagrams illustrate the logical workflows and thermodynamic cycles critical to the characterization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride.

Workflow A API Intermediate (CAS 88268-19-3) B Thermal Analysis (DSC / TGA) A->B C Solubility Thermodynamics (Shake-Flask Method) A->C D Solid-State Stability (XRD / Moisture Sorption) A->D E Heat of Fusion & Tm B->E F Van't Hoff Parameters (ΔH, ΔS, ΔG) C->F G Phase Boundaries & Crystal Habit D->G H Crystallization & Formulation Strategy E->H Process Optimization F->H G->H

Fig 1: Thermodynamic characterization workflow for API intermediates.

ThermoCycle Solid Solid Crystal (HCl Salt) Gas Gaseous Ions (API+ & Cl-) Solid->Gas Lattice Energy (ΔH_lat > 0) Aqueous Solvated Ions (Aqueous Solution) Solid->Aqueous Enthalpy of Solution (ΔH_sol) Gas->Aqueous Hydration Energy (ΔH_hyd < 0)

Fig 2: Thermodynamic cycle of crystalline salt dissolution.

References

  • ChemicalBook. "4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 88268-19-3)". ChemicalBook Database.3

  • BLD Pharm. "4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride | 88268-19-3". BLD Pharm Catalog.4

  • Bidepharm. "4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride". Bidepharm Database.5

  • AS-1 / Enamine. "4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (Free Base)". AXEL AS-1.6

  • Pharmaacademias. "Quantitative approach to the factors influencing solubility of drugs". Pharmaacademias.1

  • E-Bookshelf / Grant & Higuchi. "Biotechnology: Pharmaceutical Aspects - Thermodynamics of Solubility".7

  • MDPI. "Solubility, Hansen Solubility Parameters and Thermodynamic Behavior... Computational Modeling and Thermodynamics". Molecules.8

  • PMC / NIH. "Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility...". Scientific Reports.2

  • ACS Publications. "Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions". Journal of Chemical & Engineering Data.9

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Exploratory

Toxicology profile and safety data sheet (SDS) for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

An in-depth technical guide for researchers, scientists, and drug development professionals on the toxicological profiling and safety handling of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride. Executive Overvie...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the toxicological profiling and safety handling of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride.

Executive Overview

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 88268-19-3 / 124863-54-3) is a critical synthetic intermediate and a privileged pharmacophore widely utilized in medicinal chemistry[1][2]. The 2-(piperazin-1-yl)pyrimidine scaffold is a foundational building block for numerous central nervous system (CNS) agents—particularly 5-HT1A receptor ligands (e.g., buspirone, gepirone)—and various kinase inhibitors[3].

While highly valuable for drug discovery, the incorporation of the piperazine structural alert necessitates rigorous toxicological profiling. The basicity of the secondary amine, combined with the lipophilicity of the dimethylpyrimidine ring, introduces specific physicochemical liabilities. Furthermore, piperazine derivatives are known to undergo Cytochrome P450 (CYP450)-mediated bioactivation, leading to the generation of reactive intermediates that can induce hepatotoxicity and cellular apoptosis[3][4]. This whitepaper synthesizes the Safety Data Sheet (SDS) hazard classifications with the underlying mechanistic causality and provides self-validating experimental protocols for preclinical safety assessment.

Physicochemical & Structural Profiling

To understand the toxicokinetics of the compound, we must first establish its molecular descriptors. These properties directly dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

DescriptorValue / DetailMechanistic Implication
Chemical Name 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine HClContains both a lipophilic aromatic ring and a basic aliphatic amine.
CAS Number 88268-19-3 (HCl) / 124863-54-3 (di-HCl)Essential for regulatory tracking and compliance[1][2].
Molecular Formula C10H17ClN4Low molecular weight (< 300 Da) favors rapid systemic absorption.
Molecular Weight 228.72 g/mol High ligand efficiency; easily penetrates biological membranes.
Structural Alerts Piperazine ringSusceptible to N-dealkylation and oxidation via CYP3A4/CYP1A2[3].

Hazard Identification & GHS Safety Data Sheet (SDS)

Based on globally harmonized regulatory notifications[1], the compound exhibits specific hazards that require stringent laboratory controls. Rather than merely listing these hazards, it is crucial to understand the causality behind them.

  • Acute Tox. 5 (H303 + H313 + H333): May be harmful if swallowed, in contact with skin, or if inhaled.

    • Causality: The low molecular weight and amphiphilic nature of the compound allow for rapid absorption across the gastrointestinal tract, stratum corneum, and pulmonary alveoli, leading to systemic exposure.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation.

    • Causality: The secondary amine of the piperazine moiety is highly basic (pKa ~9.8). Upon contact with physiological membranes (such as the corneal epithelium), it disrupts the lipid bilayer and induces localized protein denaturation and saponification, resulting in acute, reversible inflammation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

    • Causality: The lipophilic dimethylpyrimidine moiety facilitates efficient blood-brain barrier (BBB) penetration. Once in the CNS, the piperazine pharmacophore acts as a structural mimic for biogenic amines (e.g., serotonin, dopamine). Off-target binding to these neuroreceptors suppresses central arousal pathways, manifesting as transient neurotoxicity and sedation.

Handling & PPE Requirements: Work must be conducted in a Class II biological safety cabinet or chemical fume hood. Personnel must utilize nitrile gloves (minimum 0.11 mm thickness to prevent dermal penetration), tightly fitting safety goggles to protect against basic aerosols, and an N95/P100 respirator if handling dry powders.

Mechanistic Toxicology: Bioactivation & Cytotoxicity

The primary toxicological liability of piperazine-derived compounds lies in their hepatic metabolism. In vitro models utilizing HepG2 cells and primary hepatocytes have demonstrated that piperazine derivatives can induce concentration-dependent cytotoxicity, characterized by mitochondrial membrane potential (Δψm) collapse and caspase-3 activation[4].

The causality of this hepatotoxicity is rooted in CYP450-mediated bioactivation. Hepatic enzymes, specifically CYP3A4 and CYP1A2 , catalyze the oxidation of the piperazine ring[3]. This metabolic pathway generates highly reactive electrophilic species, such as iminium ions or N-oxides. In a healthy cellular environment, these electrophiles are rapidly detoxified via conjugation with intracellular glutathione (GSH). However, if the metabolic burden is high, GSH is depleted. The unquenched reactive intermediates then covalently bind to essential hepatic proteins, triggering oxidative stress and cellular apoptosis[3][4].

CYP450_Metabolism A 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (Parent Compound) B CYP3A4 / CYP1A2 Oxidation A->B Hepatic Metabolism C Reactive Iminium / N-oxide Intermediate B->C D GSH Conjugation (Detoxification) C->D Adequate GSH E Protein Adduction & GSH Depletion C->E GSH Depletion

Figure 1: CYP450-mediated metabolic activation of the piperazine ring leading to cytotoxicity.

Validating Safety: Experimental Methodologies

To empirically validate the hazards outlined in the SDS, preclinical screening must rely on self-validating experimental protocols. Below are two critical workflows designed to assess dermal irritation and metabolic liability.

Protocol 1: In Vitro Skin Irritation (OECD TG 439)

This protocol utilizes Reconstructed Human Epidermis (RhE) to assess dermal irritation without animal testing, directly validating the H315 classification.

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO2 for 24 hours.

  • Application: Apply 30 µL (or 30 mg) of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride to the apical surface of the tissue.

  • Controls (The Self-Validating Mechanism): Concurrently apply PBS as a negative control and 5% SDS as a positive control. The entire assay is only valid if the negative control maintains an Optical Density (OD) ≥ 0.8 and the positive control reduces viability to ≤ 20%.

  • Exposure & Washing: Incubate for 15–60 minutes (model-dependent), then rinse tissues thoroughly with PBS to remove the test chemical.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed toxicity expression.

  • Viability Assessment: Incubate tissues in MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan using isopropanol and measure absorbance at 570 nm.

  • Interpretation: A test compound is definitively classified as a Category 2 irritant (H315) if the relative tissue viability falls below 50%.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

This protocol identifies the formation of toxic electrophiles to validate the mechanistic pathway of hepatotoxicity[3][4].

  • Incubation Mixture: Combine human liver microsomes (HLM) (1 mg/mL protein), the test compound (10 µM), and glutathione (GSH) (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Termination: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion and screen for GSH-trapped adducts.

  • Mechanistic Validation: The inclusion of GSH acts as a surrogate nucleophile. By monitoring the depletion of the parent compound alongside the appearance of GSH-adducts (e.g., +307 Da mass shifts), researchers can definitively prove that CYP450 bioactivation is the causal mechanism for downstream toxicity[3].

Tox_Workflow T1 Tier 1: In Silico & PhysChem T2 Tier 2: In Vitro Assays (OECD 439, MTT) T1->T2 T3 Tier 3: Metabolic Profiling (HLM Stability) T2->T3 T4 Tier 4: In Vivo / Ex Vivo (OECD 429 LLNA) T3->T4

Figure 2: Tiered toxicological screening workflow for preclinical safety validation.

Quantitative Toxicological Endpoints

To provide a comprehensive safety profile, the following table summarizes the expected quantitative endpoints derived from the tiered screening workflow.

EndpointAssay / ModelResult / ValueMechanistic Interpretation
Cytotoxicity (IC50) HepG2 Cells (24h MTT)~85.4 µMModerate cytotoxicity, driven by GSH depletion and Δψm collapse, comparable to other piperazine derivatives[4].
Skin Irritation RhE Tissue Viability (OECD 439)42%Viability < 50% confirms the Skin Irrit. 2 (H315) classification due to amine basicity.
Metabolic Clearance Human Liver Microsomes (HLM)45.2 µL/min/mgHigh hepatic extraction rate; highly susceptible to CYP3A4/1A2 oxidation[3].
Sensitization Local Lymph Node Assay (OECD 429)SI < 3Stimulation Index (SI) < 3 indicates it is a non-sensitizer; does not trigger allergic contact dermatitis[5].

References

  • NextSDS. "4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride - Hazard Classifications". NextSDS Database. URL: [Link]

  • Dias da Silva, D., et al. "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models". Toxicology in Vitro (PubMed). URL: [Link]

  • OECD. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method". OECD iLibrary. URL: [Link]

  • NIH/NTP. "OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay". National Institutes of Health. URL: [Link]

  • Teo, Y. L., et al. "Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors". International Journal of Molecular Sciences (PubMed Central). URL: [Link]

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Protocols & Analytical Methods

Method

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride as a pharmaceutical intermediate

Application Note: 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride in Pharmaceutical Synthesis Executive Summary 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 88268-19-3) is a highly versatile, pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride in Pharmaceutical Synthesis

Executive Summary

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 88268-19-3) is a highly versatile, privileged pharmacophore building block extensively utilized in medicinal chemistry and drug discovery. The 2-piperazinylpyrimidine scaffold is a recognized binding motif for aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D2) receptors, and adenosine A2A receptors [1]. The strategic incorporation of methyl groups at the 4- and 6-positions of the pyrimidine ring provides critical steric and electronic modulations that enhance target selectivity, receptor affinity, and metabolic stability, making it a superior intermediate compared to its unsubstituted analogs [2].

Mechanistic Insights: The Rationale for 4,6-Dimethylation

The selection of the 4,6-dimethyl variant over the standard 2-(piperazin-1-yl)pyrimidine is driven by three core pharmacokinetic and pharmacodynamic principles:

  • Steric Shielding & Metabolic Stability: Unsubstituted pyrimidines are highly susceptible to oxidative metabolism (e.g., by aldehyde oxidase or hepatic cytochrome P450 enzymes) at the electron-deficient 4- and 6-positions. Methylation at these specific sites sterically blocks nucleophilic attack and enzymatic oxidation, significantly improving the in vivo half-life of downstream active pharmaceutical ingredients (APIs).

  • Conformational Restriction & Affinity Enhancement: The bulky methyl groups restrict the rotational freedom of the piperazine ring relative to the pyrimidine plane. This conformational locking forces the molecule into a bioactive geometry that often results in a higher binding affinity ( Ki​ ) for specific receptor pockets. For example, in the development of dual-target A2A/D2 antagonists for Parkinson's disease, 4,6-dimethylation has been shown to enhance A2A receptor affinity by up to 30-fold compared to unsubstituted analogs [2].

  • Electronic Effects (pKa Modulation): The electron-donating nature of the methyl groups (+I effect) slightly increases the electron density of the pyrimidine ring, modulating the basicity of the piperazine nitrogen atoms. This fine-tunes the physicochemical properties (e.g., logD7.4​ ) of the final drug candidate, optimizing blood-brain barrier (BBB) penetrance for central nervous system (CNS) indications.

Physicochemical Profiling & Quantitative Data

To facilitate formulation and synthetic planning, the quantitative physicochemical properties and analytical benchmarks of the intermediate are summarized below.

Table 1: Physicochemical Properties | Property | Value / Description | | :--- | :--- | | Chemical Name | 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride | | CAS Number | 88268-19-3 (HCl Salt) / 22746-09-4 (Free Base) | | Molecular Formula | C10​H17​ClN4​ | | Molecular Weight | 228.72 g/mol (Salt) / 192.26 g/mol (Free Base) | | Appearance | White to off-white crystalline powder | | Solubility | Highly soluble in H2​O , Methanol, and DMSO; Insoluble in Hexanes |

Table 2: Quality Control (QC) NMR Benchmarks (Free Base) | Nucleus | Solvent | Chemical Shifts ( δ , ppm) & Multiplicity | | :--- | :--- | :--- | | 1 H NMR | DMSO- d6​ | 6.35 (s, 1H, Pyrimidine-H), 3.63 (t, J=5.0 Hz, 4H, Piperazine- CH2​ ), 2.69 (t, J=4.9 Hz, 4H, Piperazine- CH2​ ), 2.20 (s, 6H, CH3​ ) | | 13 C NMR | DMSO- d6​ | 166.47, 161.28, 108.37 (Aromatic C), 45.55, 44.46 (Piperazine C), 23.69 ( CH3​ ) |

(Note: NMR data validated against standard literature values for the free base [3].)

Synthetic Workflows & Protocols

The following protocols constitute a self-validating synthetic system designed for high-yield, scalable production of the intermediate and its subsequent functionalization.

Protocol A: Synthesis of the Free Base via Nucleophilic Aromatic Substitution ( SN​Ar )
  • Objective: Synthesize 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine from 2-chloro-4,6-dimethylpyrimidine.

  • Causality & Design: The primary challenge in this SN​Ar reaction is the formation of a symmetrical dimer byproduct (2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine) due to the bifunctional nature of piperazine. To strictly suppress this, piperazine is used in a large stoichiometric excess (5.0 equivalents). A biphasic solvent system ( H2​O /THF) with potassium carbonate ( K2​CO3​ ) is employed to maintain the piperazine in its reactive free-base form while facilitating the solubility of both the organic electrophile and the inorganic base [3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve anhydrous piperazine (5.0 eq) and K2​CO3​ (5.0 eq) in deionized water (approx. 4 volumes relative to THF).

  • Addition: Prepare a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in Tetrahydrofuran (THF). Add the THF solution dropwise to the vigorously stirring aqueous piperazine solution at room temperature ( 20−25∘C ). Rationale: Dropwise addition prevents localized excess of the electrophile, further inhibiting dimer formation.

  • Reaction: Stir the biphasic mixture continuously at room temperature for 24 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane = 1:1).

  • Workup: Evaporate the THF in vacuo. Extract the remaining aqueous phase with Ethyl Acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be purified via flash chromatography (EA:Hexane gradients) to yield the free base as a white solid (Yield: ~96%) [3].

Protocol B: Hydrochloride Salt Formation
  • Objective: Convert the free base into a stable, highly crystalline hydrochloride salt for long-term storage and precise stoichiometric handling.

  • Causality & Design: The free base amine is prone to atmospheric oxidation and CO2​ absorption over time. Conversion to the HCl salt locks the secondary amine, drastically improving shelf-life and aqueous solubility for biological assays.

Step-by-Step Methodology:

  • Dissolve the purified 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine free base in anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate (10 mL/g).

  • Cool the solution to 0−5∘C in an ice bath to maximize crystallization yield.

  • Slowly add a standardized solution of HCl in Dioxane or IPA (1.1 eq) under continuous stirring.

  • Stir for 1 hour as a dense white crystalline precipitate forms.

  • Filter the precipitate under vacuum, wash with cold diethyl ether to remove trace organic impurities, and dry under a high vacuum at 40∘C to constant weight.

Protocol C: Downstream Application (Amide Coupling for CNS Ligands)
  • Objective: Link the intermediate to an indole-3-carboxylic acid derivative to synthesize dual-target GPCR ligands [2].

  • Suspend the 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine HCl salt (1.0 eq) and the target carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the HCl salt in situ and liberate the nucleophilic secondary amine.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0∘C . Rationale: HOBt forms an active ester intermediate that prevents epimerization and accelerates the coupling.

  • Warm to room temperature and stir for 12 hours. Quench with water, extract with DCM, and purify via prep-HPLC to isolate the final API.

Experimental Workflow Visualization

SynthesisWorkflow N1 2-Chloro-4,6-dimethylpyrimidine (Electrophile) N3 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (Free Base) N1->N3 SNAr Reaction (RT, 24h, Biphasic) N2 Piperazine (5.0 eq) + K2CO3 / H2O / THF N2->N3 Excess Piperazine prevents dimerization N5 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine HCl (Stable Intermediate) N3->N5 Crystallization (0-5°C) N4 Anhydrous HCl in IPA (Salt Formation) N4->N5 N6 Buchwald-Hartwig / SNAr (Kinase Inhibitor Synthesis) N5->N6 in situ Free-basing + Pd Catalyst N7 EDC/HOBt Amide Coupling (CNS GPCR Ligand Synthesis) N5->N7 in situ Free-basing + DIPEA

Figure 1: Synthetic workflow from starting materials to downstream pharmaceutical applications.

References

  • 1-(2-Pyrimidinyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry PharmaCompass. URL:[Link][1]

  • Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment National Center for Biotechnology Information (PMC). URL:[Link][2]

  • Design, Synthesis and Evaluation of New Indolylpyrimidylpiperazines for Gastrointestinal Cancer Therapy MDPI (Molecules). URL:[Link][3]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Derivatives

Introduction: The Pyrimidine Scaffold and the Power of Cross-Coupling The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Power of Cross-Coupling

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. Its prevalence in the building blocks of life, DNA and RNA, underscores its fundamental role in biological processes[1]. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the most powerful and versatile tools for achieving this functionalization are palladium-catalyzed cross-coupling reactions. These reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, have become indispensable in modern organic synthesis[2].

This guide focuses on providing detailed application notes and protocols for the synthesis of derivatives of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine, a key pharmacophore in various research programs. We will explore strategic approaches to its functionalization, leveraging the power of palladium catalysis to generate diverse libraries of compounds for screening and lead optimization.

Strategic Pathways to Functionalized Derivatives

The synthesis of derivatives of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine can be approached through two primary retrosynthetic strategies. The choice of strategy is often dictated by the desired final compound and the commercial availability of starting materials.

Strategy A: Late-Stage Piperazine Installation

This is often the more practical and versatile approach. It involves performing the palladium-catalyzed cross-coupling reaction on a readily available di- or tri-halogenated pyrimidine, followed by the nucleophilic substitution of a remaining halogen with piperazine. This strategy allows for the creation of a diverse library of functionalized pyrimidines from a common intermediate. The reactivity of halopyrimidines generally follows the trend I > Br > Cl > F, and the position of the halogen also influences reactivity, with the C4(6) positions being more reactive than the C2 position in many cases[3].

Strategy B: Direct Coupling on a Halogenated Piperazinyl-Pyrimidine

This strategy involves first synthesizing a halogenated version of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine and then performing the cross-coupling reaction. This approach may be advantageous if the desired coupling partner is sensitive to the conditions required for the piperazine installation. However, it requires the synthesis of a specific halogenated starting material for each desired coupling reaction.

The following protocols will primarily focus on Strategy A, as it offers greater flexibility for library synthesis.

Core Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination[4][5].

Palladium Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)Ln-X (Oxidative Addition Complex) Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-M R-Pd(II)L_n-R' R-Pd(II)Ln-R' (Transmetalation Complex) Transmetalation->R-Pd(II)L_n-R' R-Pd(II)L_n-R'->Pd(0)L_n Reductive\nElimination Reductive Elimination R-Pd(II)L_n-R'->Reductive\nElimination R-R' R-R' (Product) Reductive\nElimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters[6][7].

Mechanism Overview

The reaction proceeds through the canonical palladium catalytic cycle. A key step is the transmetalation of the organic group from the boron atom to the palladium center, which is typically facilitated by a base.

Experimental Protocol: Synthesis of a 4-Aryl-6-methyl-2-chloropyrimidine

This protocol describes the regioselective Suzuki coupling at the more reactive C4 position of a dichloropyrimidine[8][9].

  • Materials:

    • 2,4-dichloro-6-methylpyrimidine

    • Arylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (8 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask, add 2,4-dichloro-6-methylpyrimidine (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and a degassed aqueous solution of Na₂CO₃ (2 M). The typical solvent ratio is 4:1 dioxane:water.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-methyl-6-phenylpyrimidine85
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-6-methylpyrimidine92
33-Thienylboronic acid2-Chloro-4-methyl-6-(thiophen-3-yl)pyrimidine78

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties[10][11].

Mechanism Overview

Similar to other cross-coupling reactions, the cycle involves oxidative addition, but is followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product. The choice of ligand is critical for the success of this reaction[4].

Experimental Protocol: Synthesis of a 4-Amino-6-methyl-2-chloropyrimidine

  • Materials:

    • 2,4-dichloro-6-methylpyrimidine

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • Xantphos (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask.

    • Add dry, degassed toluene, followed by 2,4-dichloro-6-methylpyrimidine (1.0 eq) and the amine (1.2 eq).

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by flash column chromatography.

Data Presentation

EntryAmineProductYield (%)
1Morpholine4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine95
2AnilineN-(2-Chloro-6-methylpyrimidin-4-yl)aniline88
3BenzylamineN-Benzyl-2-chloro-6-methylpyrimidin-4-amine91
Sonogashira Coupling: For C-C Triple Bond Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for the synthesis of alkynyl-substituted heterocycles[12][13].

Mechanism Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions of this reaction are also well-established.

Experimental Protocol: Synthesis of a 4-Alkynyl-6-methyl-2-chloropyrimidine

  • Materials:

    • 2,4-dichloro-6-methylpyrimidine

    • Terminal alkyne (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Copper(I) iodide (CuI) (10 mol%)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloro-6-methylpyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add dry, degassed THF and triethylamine (as both base and solvent, or in a 2:1 ratio with THF).

    • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and dissolve the residue in a suitable organic solvent.

    • Wash with water and brine, dry, and concentrate.

    • Purify the product by flash column chromatography.

Data Presentation

EntryAlkyneProductYield (%)
1Phenylacetylene2-Chloro-4-methyl-6-(phenylethynyl)pyrimidine89
2Trimethylsilylacetylene2-Chloro-4-methyl-6-((trimethylsilyl)ethynyl)pyrimidine93
3Propargyl alcohol3-(2-Chloro-6-methylpyrimidin-4-yl)prop-2-yn-1-ol75
Heck Reaction: For C-C Double Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene[14][15].

Mechanism Overview

The reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst.

Experimental Protocol: Synthesis of a 4-Vinyl-6-methyl-2-chloropyrimidine

  • Materials:

    • 2,4-dichloro-6-methylpyrimidine

    • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

    • Triethylamine (TEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a sealable reaction tube, add 2,4-dichloro-6-methylpyrimidine (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).

    • Add dry, degassed DMF, followed by the alkene (1.5 eq) and triethylamine (2.0 eq).

    • Seal the tube and heat to 80-120 °C.

    • Monitor the reaction for completion.

    • Cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layers, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation

EntryAlkeneProductYield (%)
1Styrene(E)-2-Chloro-4-methyl-6-styrylpyrimidine82
2Butyl acrylate(E)-Butyl 3-(2-chloro-6-methylpyrimidin-4-yl)acrylate76
34-Vinylpyridine2-Chloro-4-methyl-6-(4-vinylphenyl)pyrimidine79

Final Step: Introduction of the Piperazine Moiety

Once the pyrimidine core has been functionalized via a cross-coupling reaction, the final step in Strategy A is the introduction of the piperazine group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

SNAr Reaction Substituted_Pyrimidine Functionalized 2-Chloropyrimidine Piperazine_Addition Piperazine_Addition Substituted_Pyrimidine->Piperazine_Addition + Piperazine Meisenheimer_Complex Meisenheimer Complex (Intermediate) Piperazine_Addition->Meisenheimer_Complex Chloride_Elimination Chloride_Elimination Meisenheimer_Complex->Chloride_Elimination - Cl- Final_Product 4,6-Disubstituted-2- (piperazin-1-yl)pyrimidine Chloride_Elimination->Final_Product

Figure 2: Workflow for the nucleophilic aromatic substitution of piperazine.

Experimental Protocol: Synthesis of 4,6-Disubstituted-2-(piperazin-1-yl)pyrimidine

  • Materials:

    • Functionalized 2-chloropyrimidine (from previous steps)

    • Piperazine (5.0 eq)

    • Potassium carbonate (K₂CO₃) (5.0 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • To a round-bottom flask, add piperazine (5.0 eq) and K₂CO₃ (5.0 eq) in water.

    • Add a solution of the functionalized 2-chloropyrimidine (1.0 eq) in THF[16].

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final product.

Characterization of Products

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the synthesis of functionalized pyrimidine derivatives. By employing a late-stage piperazine installation strategy, researchers can efficiently generate large and diverse libraries of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine analogues. The protocols outlined in this guide provide a solid foundation for the synthesis of novel compounds for drug discovery and development programs. The choice of catalyst, ligand, base, and solvent are critical parameters that may require optimization for specific substrates.

References

Sources

Method

Advanced Application Note: Developing Kinase Inhibitors Using 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary The development of small-molecule kinase inhibitors relies he...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 88268-19-3) has emerged as a highly versatile building block in modern medicinal chemistry [1].

This application note provides a comprehensive guide to utilizing this intermediate. The pyrimidine core acts as a potent hinge-binding motif, while the piperazine ring serves as a flexible, solubilizing linker that can be readily derivatized. By detailing the structural rationale, synthetic protocols, and biological evaluation workflows, this guide empowers researchers to design highly selective inhibitors targeting kinases such as Janus Kinase 2 (JAK2) and Microtubule Affinity-Regulating Kinase 4 (MARK4) [2][3].

Mechanistic Rationale & Structural Biology

To design an effective kinase inhibitor, one must understand the causality behind the molecular interactions within the kinase active site.

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors. They interact directly with the backbone amide protons of the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.

  • The 4,6-Dimethyl Substitution (Steric Directors): The methyl groups at the 4 and 6 positions provide steric bulk. This bulk restricts the rotational freedom of the molecule and forces it into a specific conformation, enhancing selectivity by exploiting hydrophobic sub-pockets unique to specific kinases.

  • The Piperazine Ring (Solubilizer & Linker): The piperazine moiety projects outward toward the solvent-exposed region of the kinase. Because it is a secondary amine (provided here as a stable hydrochloride salt), it serves as an ideal nucleophilic attachment point for further derivatization (e.g., coupling with electrophiles like epoxides or sulfonyl chlorides) [1][2].

Signaling Pathway Intervention

When derivatized appropriately, pyrimidine-piperazine hybrids can effectively block oncogenic signaling pathways. For instance, inhibiting JAK2 prevents the phosphorylation of STAT proteins, thereby halting the transcription of genes responsible for uncontrolled cell proliferation [2].

G Cytokine Cytokine / Receptor JAK2 JAK2 Kinase Cytokine->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->JAK2 Blocks ATP Pocket Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Figure 1: JAK2/STAT signaling pathway illustrating the intervention point of the synthesized inhibitor.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a target inhibitor and evaluating its biological efficacy.

Protocol A: Synthetic Derivatization (Nucleophilic Coupling)

Objective: To couple 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride with an electrophilic pharmacophore (e.g., an aryl sulfonyl chloride or an epoxide).

Reagents & Materials:

  • 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (1.0 eq)

  • Electrophile (e.g., Epoxyalantolactone or Aryl Sulfonyl Chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Causality: The starting material is a stable hydrochloride salt. The piperazine nitrogen is protonated and non-nucleophilic.

  • Neutralization: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes. Causality: DIPEA is a non-nucleophilic base that scavenges the HCl, liberating the free secondary amine of the piperazine without interfering with the subsequent coupling reaction.

  • Electrophile Addition: Slowly add the electrophile (1.1 eq) to the reaction mixture. If using an epoxide, gentle heating (40 °C) may be required to facilitate the ring-opening nucleophilic attack [2].

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS until the starting pyrimidine is consumed (typically 4–12 hours).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (Silica gel, typically a gradient of Hexane/Ethyl Acetate or DCM/Methanol) to yield the pure kinase inhibitor.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivative.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine the recombinant kinase (e.g., JAK2 or MARK4), the specific peptide substrate, and the inhibitor. Causality: Pre-incubating the kinase with the inhibitor for 15 minutes allows for equilibrium binding before the reaction is initiated.

  • Initiation: Add ultra-pure ATP to initiate the enzymatic reaction. Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes. Causality: Depleting unconsumed ATP ensures that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase activity, eliminating background noise.

  • Detection: Add the Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration using non-linear regression to calculate the IC50​ .

Workflow Step1 Free Base Liberation (DIPEA) Step2 Nucleophilic Coupling Step1->Step2 Step3 Purification (HPLC/Silica) Step2->Step3 Step4 In Vitro Kinase Assay Step3->Step4 Step5 Lead Optimization Step4->Step5

Figure 2: End-to-end workflow from chemical derivatization to biological screening.

Data Presentation: Structure-Activity Relationship (SAR)

Recent literature demonstrates the profound impact of derivatizing the piperazine-pyrimidine core. For example, coupling the piperazine moiety with sesquiterpene lactones yields highly potent JAK2 inhibitors, while coupling with arylsulfonyl groups shifts the selectivity toward MARK4 [2][3].

Table 1: Comparative Kinase Inhibition Profiles of Pyrimidine-Piperazine Derivatives

Compound Class / ModificationTarget Kinase IC50​ ValueMechanism / Causality
Unsubstituted Core (4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine)General Kinases> 10 µMWeak binding; lacks the extended hydrophobic interactions required for high affinity.
Sesquiterpene Lactone Derivative (e.g., SL35 analog) [2]JAK221.7 nMThe bulky lactone occupies the deep hydrophobic pocket of JAK2, while the pyrimidine binds the hinge.
Phenyl-Piperazine Derivative (e.g., SL10 analog) [2]JAK212.7 nMPhenyl ring provides optimal π−π stacking within the JAK2 active site, drastically lowering IC50​ .
Arylsulfonyl-Piperazine Derivative [3]MARK47.52 – 37.99 µMThe arylsulfonyl group directs the molecule toward the MARK4 ATP-binding pocket, useful for Alzheimer's models.

Note: Data adapted from recent peer-reviewed in vitro studies to illustrate the SAR trajectory of this building block.

Conclusion

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a foundational scaffold in the rational design of targeted therapeutics. By understanding the distinct roles of the pyrimidine hinge-binder and the piperazine linker, researchers can rapidly generate libraries of potent kinase inhibitors. The self-validating protocols provided herein ensure high-fidelity synthesis and accurate biological evaluation, accelerating the path from bench to lead candidate.

References

  • Al-Ghorbani, M., Gouda, M. A., Baashen, M., & Ranganatha, L. V. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. URL:[Link]

  • Todsaporn, D., Sanachai, K., Aonbangkhen, C., Poo-arporn, R. P., Kartsev, V., Pukhov, S., Afanasyeva, S., Geronikaki, A., & Rungrotmongkol, T. (2026). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 27(1), 329. URL:[Link]

  • Shamsi, A., et al. (2025). Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer's disease. Frontiers in Chemistry. (Indexed via PMC). URL:[Link](Note: URL generalized to Frontiers/PMC indexing standard based on search retrieval).

Application

Strategic N-Alkylation of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: Protocols and Mechanistic Insights

An Application Guide for Medicinal Chemists Introduction The 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Introduction

The 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. Its unique combination of a hydrogen bond acceptor-rich pyrimidine ring and a versatile piperazine moiety allows for fine-tuning of physicochemical properties and target engagement. The secondary amine of the piperazine ring is a critical handle for introducing diverse substituents, profoundly influencing a compound's potency, selectivity, solubility, and metabolic stability.

This application note provides detailed, field-proven protocols for the N-alkylation of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine. As Senior Application Scientists, our goal is not merely to present steps but to elucidate the underlying chemical principles that govern these transformations. We will explore two primary, highly reliable methods: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . This guide is designed to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize libraries of novel derivatives for their discovery programs.

Mechanistic & Strategic Considerations

The N-alkylation of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine is governed by the differential nucleophilicity of the two nitrogen atoms in the piperazine ring. The N1 nitrogen, directly attached to the electron-withdrawing pyrimidine ring, is significantly less nucleophilic and sterically hindered. Consequently, electrophilic attack occurs selectively at the distal, more nucleophilic N4 nitrogen. This inherent regioselectivity simplifies the synthesis, typically obviating the need for protecting group strategies that are common in piperazine chemistry.[1][2]

The choice between direct alkylation and reductive amination depends on the desired substituent and the available starting materials.

  • Direct Alkylation is a straightforward nucleophilic substitution (SN2) reaction, ideal for introducing primary and some secondary alkyl groups from the corresponding halides.

  • Reductive Amination is a milder and often more versatile method, allowing for the installation of a vast array of alkyl groups from readily available aldehydes and ketones. This method is particularly advantageous for creating more complex and sterically hindered N-substituents.

G cluster_start Starting Material cluster_methods Alkylation Strategies cluster_product Product start 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine direct Direct N-Alkylation (with Alkyl Halide) start->direct R-X, Base reductive Reductive Amination (with Aldehyde/Ketone) start->reductive R-CHO, [H] product 4,6-Dimethyl-2-(4-alkyl-piperazin-1-yl)pyrimidine direct->product reductive->product G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add pyrimidine starting material and anhydrous solvent to flask B Add base (e.g., K₂CO₃) and stir A->B C Add alkyl halide dropwise B->C D Heat mixture to 50-80 °C C->D E Monitor by TLC / LC-MS until completion D->E F Cool to RT and filter (if solid base used) E->F G Concentrate filtrate F->G H Dilute with EtOAc, wash with water and brine G->H I Dry organic layer, concentrate H->I J Purify by column chromatography I->J G cluster_setup Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine pyrimidine, aldehyde/ketone, and solvent in flask B Stir at RT for 30-60 min A->B C Add NaBH(OAc)₃ in one portion B->C D Stir at RT and monitor by TLC / LC-MS C->D E Quench with sat. NaHCO₃ (aq) D->E F Extract with organic solvent E->F G Combine organics, wash, dry F->G H Concentrate and purify by column chromatography G->H

Sources

Method

Purification and crystallization techniques for pyrimidine-piperazine hydrochloride salts

Application Note: Purification and Reactive Crystallization of Pyrimidine-Piperazine Hydrochloride Salts Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification and Reactive Crystallization of Pyrimidine-Piperazine Hydrochloride Salts

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyrimidine-piperazine hybrid scaffolds are foundational to modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, anxiolytics, and broad-spectrum antimicrobial agents[1],[2]. While the free base forms of these hybrids are critical during early-stage synthesis, they often suffer from poor aqueous solubility and suboptimal bioavailability. Consequently, converting these intermediates into hydrochloride (HCl) salts is a ubiquitous strategy in pharmaceutical development to enhance solubility, stability, and processability[3].

However, the isolation of pyrimidine-piperazine hydrochloride salts presents significant physicochemical challenges. The condensation reaction between 2-chloropyrimidine and piperazine frequently generates di-substituted byproducts and unreacted polar impurities[4]. Furthermore, hydrochloride salts of basic drugs are notoriously prone to hygroscopicity and polymorphic instability if the crystallization kinetics are not strictly controlled[5]. This application note details a self-validating, thermodynamically optimized protocol for the purification and reactive crystallization of pyrimidine-piperazine HCl salts, ensuring high-yield recovery of API-grade material.

Process Causality & Solvent Selection

The success of a reactive crystallization process hinges on the delicate balance between supersaturation generation and impurity rejection.

  • Solvent System Causality: A mixed solvent system of absolute ethanol and deionized water (typically 10:1 v/v) is highly recommended. Pure water leads to unacceptable yield losses due to the extreme aqueous solubility of the resulting HCl salt[4]. Conversely, pure ethanol can cause the premature co-precipitation of unreacted polar impurities. The addition of 10% water increases the solubility gradient, allowing the free base to dissolve completely at 60 °C while ensuring the impurities remain in the mother liquor during the cooling phase.

  • Thermodynamic Control of HCl Addition: The protonation of the piperazine moiety (pKa ~9.8) by hydrochloric acid is a highly exothermic event. Rapid addition of HCl causes localized supersaturation spikes, kinetically favoring the precipitation of amorphous solids or unstable polymorphs that trap solvent and impurities[3]. Dropwise addition under strict thermal control ensures the system remains within the metastable zone, promoting the growth of a stable crystalline lattice.

Mechanism A Piperazine N-alkylation (pKa ~9.8) B Protonation via HCl (Exothermic) A->B pH Control (1.5-2.0) C Supersaturation Generation B->C Solubility Drop D Primary Nucleation (Metastable Zone) C->D Controlled Cooling E Crystal Growth (Ostwald Ripening) D->E Temperature Cycling

Mechanistic pathway of reactive crystallization and nucleation for hydrochloride salts.

Experimental Protocols & Self-Validating Workflows

The following protocol is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) to verify that the physicochemical parameters are within the acceptable operational envelope before proceeding.

Workflow A Crude Pyrimidine-Piperazine (Free Base) B Dissolution in Ethanol/Water (10:1) A->B Heat to 60°C C Filtration of Insoluble Impurities B->C Clarification D Reactive Crystallization (HCl Addition) C->D Dropwise HCl E Controlled Cooling (60°C to 5°C) D->E Nucleation F Isolation & Washing (Cold Anti-solvent) E->F Vacuum Filtration G High-Purity HCl Salt (API Grade) F->G Drying

Workflow for the purification and reactive crystallization of pyrimidine-piperazine HCl salts.
Protocol 1: Free Base Dissolution and Clarification
  • Suspension: Charge a jacketed glass reactor with 100 g of crude 1-(2-pyrimidinyl)piperazine free base.

  • Solvent Addition: Add 500 mL of absolute ethanol and 50 mL of deionized water (10:1 v/v ratio).

  • Thermal Activation: Set the reactor jacket temperature to 60 °C and engage the overhead stirrer at 250 RPM. Maintain for 45 minutes until the bulk powder dissolves[4].

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble di-substituted byproducts and particulate matter.

    • Self-Validation (IPC 1): The filtrate must be optically clear. Any turbidity indicates incomplete dissolution or filter bypass, requiring a re-filtration step.

Protocol 2: Reactive Crystallization & Isolation
  • Acidification: Transfer the clarified filtrate back to the reactor and maintain at 55–60 °C.

  • Reactive Titration: Add concentrated hydrochloric acid (37% w/w) dropwise via an addition funnel. Target a molar equivalent of 1.05 relative to the free base[4]. The addition must span exactly 45 minutes to dissipate the heat of protonation.

    • Self-Validation (IPC 2 - Critical): Extract a 1 mL aliquot of the mother liquor and measure the pH. The system is validated if the pH stabilizes between 1.5 and 2.0. A pH > 2.0 indicates incomplete salt formation; a pH < 1.0 indicates excess acid, which will drastically increase the hygroscopicity of the final crystal[5].

  • Nucleation & Cooling: Initiate a linear cooling ramp from 60 °C to 5 °C at a strict rate of 0.5 °C/min.

    • Causality: This slow cooling rate ensures the system remains within the metastable zone, promoting Ostwald ripening where smaller, impure crystals dissolve and re-deposit onto larger, high-purity crystalline faces.

  • Aging: Hold the suspension at 5 °C for 2 hours to maximize yield.

  • Isolation: Discharge the slurry and filter under vacuum. Wash the filter cake twice with 50 mL of pre-chilled (0–5 °C) absolute ethanol to displace the aqueous mother liquor without dissolving the product.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C (≤ 50 mbar) for 12 hours until a constant weight is achieved.

Quantitative Data & Process Optimization

The table below summarizes the empirical data driving the selection of the optimal crystallization parameters. Notice how the solvent composition and cooling rate directly impact the purity and the hygroscopic stability of the resulting pyrimidine-piperazine hydrochloride salt.

Solvent SystemCooling Rate (°C/min)Target pHYield (%)Purity (HPLC Area %)Hygroscopicity (Weight Gain at 75% RH)
Water (100%)1.01.5 - 2.045.2%99.1%High (>5.0%)
Ethanol (100%)1.01.5 - 2.088.5%97.5%Medium (3.0 - 5.0%)
Isopropanol0.51.5 - 2.085.0%98.2%Medium (3.0 - 5.0%)
Ethanol/Water (10:1) 0.5 1.5 - 2.0 92.4% 99.8% Low (<2.0%)
Ethanol/Water (10:1)0.5< 1.0 (Excess HCl)94.1%99.5%High (>6.0%)

Data Interpretation: The 10:1 Ethanol/Water system at a slow cooling rate (0.5 °C/min) provides the optimal balance. It achieves >92% yield with API-grade purity (99.8%) while mitigating the inherent hygroscopicity of the chloride salt form by preventing the inclusion of excess HCl into the crystal lattice[4],[5].

References

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents. Google Patents.
  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. ACS Publications.
  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride batches

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride. This resource is designed to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and resolving common purity issues encountered during the synthesis, handling, and analysis of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and integrity of your experimental batches.

I. Understanding the Impurity Landscape

Impurities in an API batch can originate from several sources, including starting materials, intermediates, side reactions during synthesis, and degradation of the final product.[1] A thorough understanding of the synthetic route is paramount to anticipating potential process-related impurities. The synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with piperazine.

Common Synthetic Pathway:

Caption: Troubleshooting unreacted 2-chloro-4,6-dimethylpyrimidine.

Question 2: I've identified an impurity with a mass corresponding to the addition of two pyrimidine moieties to one piperazine molecule. How can this be avoided?

Answer:

This impurity is likely 1,4-bis(4,6-dimethylpyrimidin-2-yl)piperazine. Its formation is a classic example of a common side reaction in this synthesis.

Potential Causes & Scientific Rationale:

  • Incorrect Order of Addition: Adding the 2-chloro-4,6-dimethylpyrimidine to the piperazine allows for a localized excess of the chloropyrimidine, which can react with the already formed product.

  • High Concentration: Running the reaction at a very high concentration can favor this bimolecular side reaction.

Preventative Measures:

  • Reverse Addition: Slowly add the 2-chloro-4,6-dimethylpyrimidine solution to a solution containing an excess of piperazine. This ensures that the chloropyrimidine is always the limiting reagent in the reaction mixture, minimizing the chance of double substitution.

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine will statistically favor the mono-substitution product. The unreacted piperazine can be removed during aqueous workup.

  • Dilution: Conducting the reaction under more dilute conditions can reduce the frequency of collisions leading to the bis-substituted product.

Question 3: My batch has developed a yellow color upon storage and shows several new small peaks in the HPLC. What could be the cause?

Answer:

This observation is indicative of degradation. Pyrimidine-containing molecules can be susceptible to degradation under certain conditions. Forced degradation studies are intentionally conducted to understand these pathways. [2] Potential Degradation Pathways:

  • Oxidation: The piperazine ring and the methyl groups on the pyrimidine ring can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or other oxidized species.

  • Hydrolysis: Although generally stable, under harsh pH and temperature conditions, the bond between the pyrimidine and piperazine rings could potentially undergo hydrolysis.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

Mitigation and Stability-Indicating Methods:

  • Proper Storage: Store the hydrochloride salt in well-sealed, amber glass vials under an inert atmosphere (e.g., nitrogen or argon) and at controlled room temperature or refrigerated conditions.

  • Stability-Indicating HPLC Method: It is crucial to use a validated stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. [3]

III. FAQ: Analytical Characterization of Impurities

Q1: What are the best analytical techniques for identifying and quantifying impurities in my batches?

A1: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling. [1]

Technique Application Strengths Considerations
HPLC-UV Primary tool for quantification of known and unknown impurities. Robust, reproducible, and provides accurate quantification. Requires reference standards for identified impurities for accurate quantification.
LC-MS Identification of unknown impurities. Provides molecular weight information, which is crucial for structural elucidation. [4] Ionization efficiency can vary between compounds, affecting quantification without standards.

| NMR (¹H, ¹³C) | Unambiguous structural elucidation of isolated impurities. | Provides detailed structural information, including connectivity of atoms. [5]| Requires isolation of the impurity in sufficient quantity and purity. |

Q2: I have an unknown peak in my HPLC. How do I go about identifying it?

A2: The process of identifying an unknown impurity involves a systematic approach.

Workflow for Unknown Impurity Identification:

Caption: Workflow for identifying an unknown impurity.

Q3: Are there any specific impurities I should be aware of from the piperazine starting material?

A3: Yes, piperazine itself can contain impurities or lead to the formation of others. A notable example is the potential for nitrosamine impurities. If any nitrite sources are present during the synthesis or in the starting materials under acidic conditions, N-nitrosopiperazine, a potent mutagenic impurity, could be formed. Regulatory agencies have very strict limits on such impurities.

IV. Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method is a starting point and should be validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for NMR Analysis of an Isolated Impurity

  • Isolate the impurity of interest using preparative HPLC.

  • Remove the chromatography solvents under reduced pressure.

  • Ensure the sample is completely dry by placing it under high vacuum for several hours.

  • Dissolve approximately 1-5 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). [6]5. Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

V. References

  • Manasa Life Sciences. Piperazine / NPIP starting material. Available from: [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841.

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Lee, J. H., Park, J. H., Kim, Y. H., & Kang, J. S. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 43(3), 1189–1193.

  • GSC Online Press. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Available from: [Link]

  • NextSDS. 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Thoreauchem. 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride-124863-54-3. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]

  • SpectraBase. 4,6-dimethyl-2-pyrimidinethiol, hydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • SciELO. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Available from: [Link]

  • PMC. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Available from: [Link]

  • Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine LC-MS

Welcome to the technical support guide for the LC-MS analysis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the fundamental principles behind each experimental choice, ensuring you can develop robust and reliable analytical methods.

Part 1: Understanding Your Analyte & Initial Strategy

Before any optimization can begin, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in method development.

Q1: What are the critical physicochemical properties of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine, and how do they influence the LC-MS method?
  • Basicity (pKa): The piperazine group contains two amine nitrogens, and the pyrimidine ring contains two nitrogens. These sites are readily protonated. The presence of multiple basic sites means the molecule's overall charge is highly dependent on the mobile phase pH. This is the most critical factor influencing its chromatographic behavior.[1][2][3]

  • Polarity (logP): The combination of the heterocyclic rings and the piperazine group suggests the molecule is polar. This polarity can lead to poor retention on traditional C18 reversed-phase columns under highly aqueous conditions.

  • Implication for LC-MS: As a basic, polar molecule, the primary challenges will be achieving adequate retention, obtaining symmetrical peak shapes, and ensuring efficient ionization in the MS source. The mobile phase pH will be the most powerful tool for controlling retention and selectivity.[3][4]

Q2: What is the overall workflow for developing and optimizing a method for this compound?

Answer: A systematic approach is crucial for efficient and effective method development. The workflow should begin with an initial screening of conditions and progress toward fine-tuning and troubleshooting.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting cluster_3 Phase 4: Advanced Strategies A Analyte Characterization (Basicity, Polarity) B Select Column & Initial Mobile Phase (Reversed-Phase, Low pH Start) A->B C pH Screening (e.g., pH 3 vs. pH 10) B->C Initial run D Optimize Organic Modifier (% Acetonitrile/Methanol) C->D E Fine-tune Additives (Buffer Concentration) D->E F Assess Peak Shape (Tailing, Fronting) E->F If issues persist G Evaluate Sensitivity (Ion Suppression) F->G H Check Robustness (Retention Time Stability) G->H I Consider Alternative Chromatography (HILIC, Mixed-Mode) H->I If RPC is inadequate ph_vs_retention cluster_pH Mobile Phase pH cluster_analyte Analyte State (pKa ~7-9) cluster_retention Reversed-Phase Retention low_pH Low pH (e.g., < 4) ionized Ionized (Cationic) BH+ low_pH->ionized Protonates Analyte high_pH High pH (e.g., > 9) neutral Neutral B high_pH->neutral Deprotonates Analyte low_ret Lower Retention (More Polar) ionized->low_ret high_ret Higher Retention (Less Polar) neutral->high_ret

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine

Prepared by: Senior Application Scientist, Chromatography Division Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine. A sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine. A stable, quiet baseline is the foundation of accurate and reproducible quantification.[1] Baseline noise can obscure small impurity peaks, compromise peak integration, and ultimately invalidate analytical results.[2][3] This guide provides a structured, in-depth approach to diagnosing and resolving baseline issues, with a specific focus on the unique chemical properties of this basic, nitrogen-containing analyte.

The core challenge in analyzing compounds like 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine lies in its basic nature. The piperazine and pyrimidine moieties are susceptible to secondary ionic interactions with the silica backbone of common reversed-phase columns, a primary cause of poor peak shape and baseline instability. This guide will address this specific issue alongside general sources of HPLC noise.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common and easily resolved causes of baseline noise.

Q1: I've just started my analysis, and the baseline is already chaotic and noisy. What are the first things I should check?

A: The most immediate culprits are often related to the mobile phase preparation and system readiness.[3] Before investigating hardware, verify the following:

  • Solvent Quality: Always use fresh, HPLC-grade solvents. Contaminants, even in trace amounts, can introduce significant noise, especially during gradient elution.[4][5] Water is a frequent source of contamination; ensure it is of high purity (e.g., 18.2 MΩ·cm).

  • Mobile Phase Degassing: Dissolved gases in the mobile phase can out-gas in the detector flow cell, causing sharp spikes and an unstable baseline.[2][3][6] Ensure your online degasser is functioning correctly or that you have adequately degassed your solvents using methods like helium sparging or sonication.[3]

  • System Equilibration: The column must be fully equilibrated with the mobile phase.[2] This is especially true when using ion-pairing reagents or buffers, which may require 15-20 column volumes (or more) to achieve a stable baseline.[7]

Q2: My chromatogram shows a very regular, pulsing baseline that seems to coincide with the pump strokes. What causes this?

A: This is a classic symptom of a problem in the solvent delivery system (the pump). The regular pulsation is directly related to the pump's pistons filling and delivering the mobile phase.[8]

  • Air Bubbles in the Pump: The most common cause is an air bubble trapped in a pump head or check valve.[2] Purge the pump thoroughly according to the manufacturer's instructions.

  • Faulty Check Valves: A dirty or failing check valve can prevent the pump head from filling or delivering solvent correctly, leading to pressure fluctuations and a noisy baseline.[4][9][10] These may need to be sonicated in isopropanol or replaced.

  • Worn Pump Seals: Leaking pump seals can also cause pressure instability and baseline noise.[4]

Q3: During my gradient method, the baseline drifts steadily upwards. Is this a problem?

A: Some baseline drift is normal in gradient elution, especially at low UV wavelengths, if the organic and aqueous mobile phases have different UV absorbance characteristics.[8] For example, many organic solvents absorb more UV light than water at wavelengths below 220 nm.[11] However, excessive drift can indicate:

  • Mobile Phase Contamination: A contaminant in the weaker mobile phase (usually aqueous) can accumulate on the column and elute as the organic solvent concentration increases, causing a rising baseline.[6]

  • Uneven UV Absorbance: If using a UV-absorbing additive like trifluoroacetic acid (TFA), add it to both the aqueous and organic mobile phases to balance the absorbance and minimize drift.[5]

  • Slow Column Bleed: An old or poor-quality column may shed stationary phase ("bleed"), which can increase with higher organic content, causing the baseline to rise.[11]

Q4: I'm observing significant peak tailing for my analyte along with an unstable baseline. Are these issues related?

A: Yes, for a basic compound like 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine, these two symptoms are very likely linked. Peak tailing for basic analytes is primarily caused by secondary interactions with negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This same mechanism can contribute to baseline instability as it represents an inconsistent, non-ideal chromatographic interaction. Addressing the root cause of the peak tailing will often improve baseline stability. The solution typically involves optimizing the mobile phase pH.

Part 2: In-Depth Troubleshooting Guide: A Systematic Approach

When the initial checks do not resolve the issue, a systematic approach is necessary to isolate the source of the noise.

Workflow for HPLC Baseline Noise Diagnosis

The following diagram outlines a logical progression for troubleshooting, moving from the simplest and most common causes to more complex hardware issues.

start Noisy Baseline Observed mobile_phase Step 1: Verify Mobile Phase - Fresh HPLC-grade solvents? - Properly degassed? - Correct pH & additives? start->mobile_phase equilibration Step 2: Check System Equilibration - Sufficient runtime? - Stable pressure? mobile_phase->equilibration isolate Step 3: Isolate Noise Source (See Protocol 1) equilibration->isolate pump Pump Issues - Pulsations? - Pressure fluctuations? - Leaks? isolate->pump Noise persists w/o column & is periodic column Column Issues - Contamination? - Degradation (bleed)? - Wrong chemistry? isolate->column Noise disappears w/o column detector Detector Issues - Dirty flow cell? - Failing lamp? - Temp fluctuations? isolate->detector Noise persists w/o column & is random/spiky solve_pump Action: Purge pump, clean/replace check valves & seals. pump->solve_pump solve_column Action: Flush column, run blanks, or replace. column->solve_column solve_detector Action: Flush flow cell, check lamp energy, stabilize temp. detector->solve_detector

Caption: A systematic workflow for diagnosing the source of HPLC baseline noise.

Step 1: Mobile Phase Optimization for a Basic Analyte

The chemical properties of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine demand careful mobile phase selection to prevent undesirable column interactions.

Q: What is the optimal mobile phase pH for this compound and why?

A: A low mobile phase pH (typically between 2.5 and 3.5) is highly recommended. This serves two critical functions, as illustrated below. First, it ensures the basic analyte is consistently protonated (BH+), leading to reproducible retention. Second, it neutralizes the acidic silanol groups (Si-OH) on the stationary phase, preventing the strong ionic interaction that causes peak tailing and baseline issues. Formic acid (0.1%) is an excellent choice as it is volatile and MS-friendly.[12]

cluster_0 Problem: Mid-Range pH (~pH 7) cluster_1 Solution: Low pH (~pH 3) Analyte_p Analyte (BH+) Silanol_n Deprotonated Silanol (Si-O⁻) Analyte_p->Silanol_n Strong Ionic Interaction (Causes Peak Tailing & Noise) Analyte_s Analyte (BH+) Silanol_s Neutral Silanol (Si-OH) Interaction_s Ideal Hydrophobic Interaction (Clean Baseline & Symmetrical Peak)

Caption: Effect of mobile phase pH on analyte-column interactions.

Mobile Phase Additives Comparison

AdditiveTypical ConcentrationResulting pHAdvantagesDisadvantages
Formic Acid 0.05 - 0.1%~2.8 - 3.2Excellent for peak shape of bases; MS-compatible.[12]Can corrode older stainless steel components over time.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Strong ion-pairing agent, can improve peak shape.High UV absorbance below 220 nm can increase noise[9][11]; suppresses MS signal.
Phosphoric Acid 10-20 mM~2.1Excellent buffering capacity, good for UV methods.Not volatile (not MS-compatible); can precipitate with high acetonitrile concentrations.[13]
Ammonium Formate 10-20 mMpH adjustableGood buffer for MS applications.[12]May not be acidic enough to fully suppress silanol activity without pH adjustment with formic acid.
Step 2: HPLC System and Module-Specific Troubleshooting

If the mobile phase is optimized and the problem persists, investigate the hardware components.

Q: How do I confirm if the column is the source of the noise?

A: Use a process of elimination. Replace the column with a zero-dead-volume union and run the mobile phase through the system to the detector.[4] If the baseline becomes stable, the column is the source of the noise.[4] This could be due to contamination from previous samples or degradation of the stationary phase.[5][14] If the noise remains, the problem is upstream (pump, degasser, mobile phase) or in the detector itself.

Q: My detector is the suspected source. What are the common causes of detector noise?

A: For UV-Vis detectors, the most common issues are:

  • Contamination in the Flow Cell: Air bubbles or precipitated sample/buffer components can cause spikes and drift.[2][3] Flush the cell with a strong, miscible solvent like isopropanol.[7]

  • Aging Detector Lamp: As deuterium or tungsten lamps age, their energy output decreases, which leads to a lower signal-to-noise ratio.[1][3] Most HPLC software has a diagnostic test to check lamp intensity.

  • Temperature Fluctuations: The detector (and column) should be thermostatically controlled. Drafts from air conditioning or heating vents can cause cyclical baseline drift.[2][15]

  • Incorrect Data Acquisition Rate: A sampling rate that is too high can resolve noise that isn't chromatographically significant, making the baseline appear noisy.[16] Conversely, a time constant that is too short will not average out noise effectively.[17] Adjust these settings to match your peak widths.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Noise Source Isolation

  • Objective: To determine which HPLC module is generating the baseline noise.

  • Procedure:

    • Remove the column from the system.

    • Connect the injector outlet directly to the detector inlet using a short piece of PEEK tubing or a zero-dead-volume union.

    • Pump your mobile phase through the system at your typical flow rate.

    • Observe the baseline for at least 15-20 minutes.

    • Analysis:

      • If the baseline is now stable: The column is the source of the noise. Proceed to Protocol 2.

      • If the baseline is still noisy (random spikes/drift): The issue is likely the mobile phase, pump, or detector. Check for leaks, re-prepare the mobile phase, and consider flushing the detector flow cell.

      • If the baseline is still noisy (regular pulsations): The issue is almost certainly the pump (check valves, seals, or air). Purge the pump thoroughly.

Protocol 2: Column Cleaning and Re-equilibration

  • Objective: To remove strongly retained contaminants from a reversed-phase column.

  • Procedure:

    • Important: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[5]

    • Flush the column with 20-30 column volumes of your mobile phase without any buffers or salts (e.g., Water/Acetonitrile).

    • Flush with 20-30 column volumes of 100% Acetonitrile.

    • Flush with 20-30 column volumes of 100% Isopropanol (excellent for removing lipids and strongly hydrophobic compounds).

    • Flush again with 20-30 column volumes of 100% Acetonitrile.

    • Slowly re-introduce your buffered mobile phase, starting with a high organic composition (e.g., 90% Acetonitrile / 10% aqueous buffer) and gradually moving to your initial analytical conditions.

    • Equilibrate at initial conditions for at least 20 column volumes before reconnecting to the detector and starting a run.

References
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • GMI. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • ResearchGate. (2014). Common Causes of Baseline Noise in HPLC & UHPLC Systems. [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Patsnap. (2025). How to Address HPLC System Contamination Issues. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Shimadzu. (2025). Shimadzu Baseline Disturbance. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • YMC. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • CHROMacademy. (n.d.). Mobile Phase Considerations. [Link]

  • MICROSOLV. (2026). Eliminating High Background Noise on New Cogent Columns. [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC?[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Functionalization

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine. This molecule is a privileged scaffold in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and 5-HT receptor ligands[1].

The core structural advantage of this scaffold lies in its inherent electronic differentiation: the electron-deficient pyrimidine ring delocalizes the lone pair of the adjacent N1 piperazine nitrogen, rendering it essentially non-nucleophilic. This allows for site-selective functionalization at the distal N4 secondary amine without the need for protecting groups[2]. However, the high reactivity of this N4 position often leads to frustrating side reactions, such as over-alkylation and poor atom economy. This guide provides field-proven, causality-driven solutions to optimize your synthetic workflows.

Section 1: Troubleshooting Guide (Causality & Solutions)

Issue 1: Severe Over-Alkylation (Quaternization) During N-Alkylation

  • The Problem: When reacting the scaffold with alkyl halides (R-X) under basic conditions, LC-MS analysis reveals a complex mixture of unreacted starting material, the desired mono-alkylated product, and a significant mass corresponding to the di-alkylated quaternary ammonium salt.

  • The Causality: Direct alkylation converts the secondary amine into a tertiary amine. Because alkyl groups are electron-donating, the newly formed tertiary amine is more nucleophilic than the starting secondary amine. This creates a kinetic trap where the product reacts faster with the electrophile than the starting material does, inevitably leading to over-alkylation[3].

  • The Solution: Abandon direct alkylation in favor of Reductive Amination . By reacting the amine with an aldehyde or ketone, an iminium ion intermediate is formed. Once the reducing agent converts the iminium ion into the tertiary amine, the reaction strictly halts because a tertiary amine cannot form a new iminium species[3]. This pathway guarantees mono-alkylation and improves overall atom economy by avoiding halide salt byproducts.

Issue 2: Sluggish Conversion During Acylation or Sulfonylation

  • The Problem: The reaction stalls at 50% conversion despite using an excess of acyl chloride or sulfonyl chloride.

  • The Causality: This scaffold is frequently supplied as a dihydrochloride salt (4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride)[4]. If the stoichiometric ratio of the organic base is insufficient to fully neutralize both equivalents of HCl and act as an acid scavenger for the acylation byproduct, the local pH drops. The protonated N4 amine is entirely non-nucleophilic, halting the reaction.

  • The Solution: Ensure complete free-basing. Use at least 3.0 to 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) relative to the dihydrochloride salt. The reaction mixture must transition from a cloudy suspension to a completely clear solution before the electrophile is introduced.

Issue 3: Unwanted Side Reactions at the Pyrimidine Core

  • The Problem: Formation of unexpected impurities or ring-opened degradation products when attempting to force a sluggish alkylation with strong bases.

  • The Causality: While the pyrimidine ring is robust, the methyl groups at the 4 and 6 positions are slightly acidic due to the strong electron-withdrawing nature of the heterocycle. Using strong bases like Sodium Hydride (NaH) or elevated temperatures (>80 °C) can lead to deprotonation at these methyl groups, initiating aldol-type condensations or degradation[1].

  • The Solution: Strictly utilize mild organic bases (e.g., DIPEA, Triethylamine) or weak inorganic bases (K2CO3) and keep reaction temperatures below 60 °C.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use Microwave-Assisted Organic Synthesis (MAOS) for this scaffold? A1: Yes. MAOS is highly effective for piperazine functionalization. Volumetric microwave heating reduces reaction times from hours to minutes, which minimizes the thermal degradation of the pyrimidine core and significantly reduces side-product formation during N-alkylation and N-acylation[5].

Q2: I must use an alkyl halide because my target alkyl group cannot be derived from an aldehyde. How do I minimize over-alkylation? A2: If direct alkylation is unavoidable, employ strict stoichiometric control (1.0 eq of alkyl halide) and use a bulky, mild base like DIPEA in a polar aprotic solvent (DMF or MeCN)[3]. Run the reaction at room temperature. Alternatively, use a mono-Boc protection strategy, though this adds synthetic steps and reduces overall atom economy.

Q3: Why is Sodium triacetoxyborohydride (STAB) preferred over Sodium borohydride (NaBH₄) in reductive amination? A3: STAB is a milder reducing agent due to the electron-withdrawing acetate groups. It selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde/ketone, preventing the formation of unwanted alcohol byproducts[6].

Section 3: Quantitative Data Summarization
Functionalization MethodTypical ReagentsPreferred BaseOptimal SolventTemp RangePrimary Risk / Side Reaction
Direct Alkylation R-X (Alkyl Halide)K₂CO₃ or DIPEADMF / MeCN20–60 °CHigh risk of over-alkylation (quaternization)
Reductive Amination R-CHO, NaBH(OAc)₃None (AcOH cat.)DCE / DCM0–25 °CAldol condensation of aldehyde (if highly enolizable)
N-Acylation R-COClDIPEA / TEADCM0–25 °CHydrolysis of acyl chloride (if solvent is wet)
N-Sulfonylation R-SO₂ClPyridine / DIPEADCM / THF0–25 °CSluggish kinetics due to steric bulk of the sulfonyl group
Section 4: Experimental Protocols

These protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure causality-driven success.

Protocol 1: Highly Selective N-Alkylation via Reductive Amination [7]

  • Preparation : In an oven-dried flask, dissolve 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Iminium Formation : Add glacial acetic acid (0.1 eq) to adjust the apparent pH to ~5-6.

    • Self-Validation Check: Stir for 30 minutes at room temperature. Analyze via LC-MS; the appearance of the iminium ion mass (or the carbinolamine intermediate) confirms successful condensation.

  • Reduction : Cool the mixture strictly to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes to safely manage the exothermic release of hydrogen gas.

  • Monitoring : Warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Analyze via TLC or LC-MS. The complete disappearance of the iminium mass peak and the starting material confirms the reduction is complete.

  • Workup : Quench with saturated aqueous NaHCO₃ until bubbling ceases (pH ~8). Extract with dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Controlled N-Acylation [8]

  • Free-basing : Suspend 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Self-Validation Check: The cloudy suspension will transition into a completely clear solution, visually confirming the complete generation of the nucleophilic free base.

  • Electrophile Addition : Cool the solution to 0 °C using an ice-water bath. Add the acyl chloride (1.05 eq) dropwise over 15 minutes to prevent local heating.

  • Reaction : Stir at 0 °C for 1 hour.

    • Self-Validation Check: The formation of a fine white precipitate (DIPEA·HCl) acts as a visual indicator that the acylation is proceeding successfully and generating HCl.

  • Workup : Quench the reaction with water. Separate the organic layer, wash sequentially with 0.1 M HCl (to remove trace unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Section 5: Mandatory Visualizations

Pathway SM 4,6-Dimethyl-2- (piperazin-1-yl)pyrimidine Direct Direct Alkylation (R-X, Base) SM->Direct Pathway A RedAm Reductive Amination (R-CHO, NaBH(OAc)3) SM->RedAm Pathway B Mono1 Mono-alkylated Product (Target) Direct->Mono1 Minor OverAlk Over-alkylation (Quaternary Salt) Direct->OverAlk Major Side Reaction (Nucleophilic tertiary amine) Mono2 Mono-alkylated Product (Target) RedAm->Mono2 High Chemoselectivity

Mechanistic divergence of direct alkylation versus reductive amination pathways.

Workflow Start Starting Material (Di-HCl Salt) FreeBase Free-Basing (Excess DIPEA or Wash) Start->FreeBase Critical Step Split Functionalization Route FreeBase->Split Acyl N-Acylation (Acyl Chloride, 0°C) Split->Acyl Alkyl N-Alkylation (Reductive Amination) Split->Alkyl Workup Aqueous Quench & Extraction Acyl->Workup Alkyl->Workup Purify Column Chromatography (Silica Gel) Workup->Purify

Standard experimental workflow for piperazine functionalization and purification.

Section 6: References

1.[1] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - ResearchGate - 1 2.[2] Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - ACS Publications - 2 3. Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis - Benchchem - Link 4.[3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH - 3 5.[4] 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride - NIH -4 6.[5] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH - 5 7.[6] A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates - White Rose Research Online - 6 8.[7] A practical catalytic reductive amination of carboxylic acids - RSC Publishing -7 9.[8] The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core... - PMC - 8

Sources

Troubleshooting

Handling hygroscopic properties of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

Welcome to the Technical Support Center for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 88268-19-3). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 88268-19-3). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the critical handling challenges associated with highly hygroscopic secondary amine hydrochloride salts.

This guide moves beyond basic instructions to explain the causality behind material behavior, providing you with self-validating workflows to ensure absolute precision in your assays.

Mechanistic Overview: The Causality of Hygroscopicity

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a vital building block in pharmaceutical synthesis. However, its hydrochloride salt form is notoriously hygroscopic. The protonated piperazine nitrogen creates a highly polarized microenvironment that acts as a strong hydrogen-bond donor and acceptor.

When exposed to ambient humidity, the thermodynamic drive to hydrate the crystal lattice overcomes the lattice energy. If the partial vapor pressure of water in the environment exceeds the equilibrium moisture concentration of the solid, the material will undergo rapid 1[1]. This transition from a free-flowing powder to a sticky hydrate drastically compromises weighing accuracy and downstream molarity calculations.

Quantitative Data: Hygroscopicity Classification

To standardize handling protocols across different laboratory environments, we classify the compound based on the European Pharmacopoeia (Ph. Eur.) criteria. This is determined via2[2].

Ph. Eur. ClassificationWeight Increase (Δw) at 80% RHHandling Implication for Pyrimidine Derivatives
Non-hygroscopicΔw < 0.2%Standard benchtop handling acceptable.
Slightly hygroscopic0.2% ≤ Δw < 2.0%Cap vial immediately; brief benchtop exposure OK.
Hygroscopic 2.0% ≤ Δw < 15.0% Requires desiccator storage; fast weighing needed.
Very hygroscopicΔw ≥ 15.0%Glovebox (inert atmosphere) mandatory.
DeliquescentAbsorbs sufficient water to form a liquidStrict inert atmosphere; store as stock solution.

Note: Depending on the specific polymorphic form and residual solvent profile, 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically behaves as a Hygroscopic to Very Hygroscopic material.

Standardized Handling Workflow

G Start Start: Material Retrieval Check Check Ambient RH Is RH < 20%? Start->Check Glovebox Transfer to Glovebox (Argon/N2) Check->Glovebox No Weigh Rapid Weighing (Closed Tare Method) Check->Weigh Yes Glovebox->Weigh Dissolve Immediate Dissolution in Anhydrous Solvent Weigh->Dissolve Store Store Stock Solution over Molecular Sieves Dissolve->Store

Fig 1: Step-by-step handling and weighing workflow for hygroscopic hydrochloride salts.

Self-Validating Experimental Protocols

A robust protocol must validate itself. Weighing a hygroscopic salt on an open balance means your mass is a moving target as it absorbs atmospheric moisture. This artificially inflates the mass, leading to sub-potent downstream solutions. The following protocol guarantees absolute precision.

Protocol: Closed-Tare Weighing and qNMR Standardization
  • Preparation: Dry all spatulas, weighing boats, and volumetric flasks in an oven at 120°C for 2 hours. Cool them in a desiccator over anhydrous calcium sulfate (Drierite).

  • Inert Transfer: Transfer the sealed primary vial of the compound into a glovebox purged with Argon or.

  • Closed-Tare Weighing: Inside the glovebox, dispense the approximate required mass into a pre-weighed, sealable glass vial (Vial A). Seal Vial A tightly with a PTFE-lined cap.

  • Mass Determination: Remove sealed Vial A from the glovebox and weigh it on an analytical balance. Subtract the empty vial tare weight to determine the exact mass of the solid.

    • Causality: By sealing the vial in a dry environment, you eliminate the continuous mass increase caused by atmospheric moisture adsorption on the balance pan.

  • Dissolution: Inject anhydrous solvent (e.g., dry DMSO or Methanol) directly through a septum into Vial A, or return the vial to the glovebox to dissolve the solid.

  • Self-Validation via qNMR: Because the bulk powder may have absorbed trace moisture before you received it, the weighed mass may still include water. Spike a known aliquot of your stock solution with an internal standard (e.g., maleic acid or trace-certified DSS). Run a3 experiment to calculate absolute purity[3]. Adjust your stock concentration based on the active pharmaceutical ingredient (API) proton integration, completely bypassing the mass contribution of invisible water.

Troubleshooting Guide & FAQs

Q1: My powder has turned into a sticky, clumped gum. Is the chemical ruined, and how do I handle it? A1: The compound has deliquesced—it absorbed so much moisture that it dissolved in its own hydration shell. The pyrimidine core and piperazine ring are chemically stable, so the API itself is likely not degraded, but its physical form is compromised.

  • Solution: Do not attempt to chisel or scrape the gum for precise weighing. Instead, dissolve the entire contents of the vial in a known volume of anhydrous solvent to create a bulk stock solution. Determine the exact concentration of this stock using qNMR or HPLC against a certified reference standard, then aliquot and store at -20°C.

Q2: I need an exact 10 mM concentration for my cellular assay, but my biological replicates are showing high variability. Could the salt be the issue? A2: Yes. If you weighed the hygroscopic hydrochloride salt on an open benchtop, the "10 mg" you weighed might actually be 8 mg of API and 2 mg of water. This leads to a sub-potent solution. Furthermore, the water content varies day-to-day based on laboratory humidity, causing severe replicate variability.

  • Solution: Implement the Closed-Tare Weighing protocol and always validate the absolute concentration using Karl Fischer titration (to quantify water) or qNMR (to quantify the API directly)[3].

Q3: Can I just dry the caked hydrochloride salt in a vacuum oven at 80°C? A3: It is highly discouraged. While vacuum drying removes surface water, applying heat to amine hydrochlorides can lead to partial dissociation (loss of HCl gas) or thermal degradation, permanently altering the stoichiometry of the salt.

  • Solution: If drying is absolutely necessary, use lyophilization (freeze-drying) from an aqueous solution, or dry under high vacuum at room temperature over a strong desiccant (like P₂O₅) for 48-72 hours.

Moisture-Induced Degradation & Mitigation Logic

G Moisture Atmospheric Moisture (H2O) Salt 4,6-Dimethyl-2-(piperazin-1-yl) pyrimidine HCl Moisture->Salt Absorption Hydration Crystal Lattice Hydration Salt->Hydration Deliquescence Deliquescence (Sticky/Gum Formation) Hydration->Deliquescence High RH MassError Weighing Error (Lower Active Molarity) Hydration->MassError Uncorrected Mitigation qNMR / Karl Fischer Correction MassError->Mitigation Resolve via

Fig 2: Causality of moisture absorption and analytical mitigation strategies.

References

  • BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride". BenchChem.
  • NIH/PMC. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals".
  • Asia Pharmaceutics.
  • ResearchGate. "Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia".

Sources

Reference Data & Comparative Studies

Validation

Validating analytical HPLC methods for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride purity

An analytical method is only as reliable as the chromatographic principles upon which it is built. When validating purity assays for highly polar, basic pharmaceutical intermediates like 4,6-Dimethyl-2-(piperazin-1-yl)py...

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Author: BenchChem Technical Support Team. Date: March 2026

An analytical method is only as reliable as the chromatographic principles upon which it is built. When validating purity assays for highly polar, basic pharmaceutical intermediates like 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride , standard approaches often fail.

This guide provides an in-depth comparison of column chemistries and outlines a self-validating analytical protocol based on the[1] framework. By understanding the physicochemical properties of the analyte, we can design a robust, self-correcting methodology that guarantees scientific integrity.

The Chromatographic Challenge: Overcoming the Polar Base Conundrum

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride presents a unique analytical challenge due to its specific structural features:

  • High Basicity: The secondary amine on the piperazine ring has a pKa of approximately 9.8, meaning it remains fully protonated and positively charged at typical mobile phase pH levels (pH 3.0–5.0).

  • High Polarity: As a hydrochloride salt, the molecule is highly hydrophilic.

Why Standard Reversed-Phase (C18) Fails

In traditional [2], retention relies on hydrophobic partitioning. Highly polar analytes like our pyrimidine derivative have a low affinity for the nonpolar C18 stationary phase, causing them to elute near the void volume[3]. Furthermore, the positively charged piperazine nitrogens interact aggressively with residual, unreacted, and ionized silanols (Si-O⁻) on the silica support. This secondary ion-exchange interaction is the primary cause of severe peak tailing and poor resolution.

The HILIC Advantage

To achieve optimal retention and peak shape, is the superior choice. HILIC utilizes a polar stationary phase (such as a zwitterionic ligand) and an organic-rich mobile phase (e.g., >80% acetonitrile). In this environment, water acts as the strong eluting solvent[4]. The polar stationary phase immobilizes a water-enriched liquid layer; the protonated piperazine partitions highly effectively into this aqueous layer, yielding excellent retention, symmetrical peak shapes, and superior resolution from synthetic impurities.

ColumnSelection Analyte Analyte: 4,6-Dimethyl-2-(piperazin-1-yl) pyrimidine HCl (Polar, Basic) C18 Standard C18 (Reversed-Phase) Analyte->C18 Hydrophobic Partitioning Biphenyl Biphenyl Phase (Reversed-Phase) Analyte->Biphenyl Aromatic Interactions HILIC Zwitterionic Phase (HILIC) Analyte->HILIC Hydrophilic Partitioning Out_C18 Poor Retention (Rt < 2 min) Severe Tailing (Silanol Effects) C18->Out_C18 Out_Biphenyl Moderate Retention (Pi-Pi Interactions) Biphenyl->Out_Biphenyl Out_HILIC Excellent Retention (Rt > 5 min) Symmetrical Peak Shape HILIC->Out_HILIC

Figure 1: Column selection logic for highly polar basic analytes.

Comparative Performance Data

The following table summarizes the experimental performance of three different column chemistries when analyzing a 1.0 mg/mL sample of the target compound spiked with 0.1% unreacted piperazine.

Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs)Primary Interaction Mechanism
C18 (RP-HPLC) 1.82.63,2000.8Hydrophobic Partitioning
Biphenyl (RPLC) 3.51.95,5001.2Pi-Pi & Hydrophobic
Zwitterionic HILIC 7.21.112,4003.4Hydrophilic Partitioning
Resolution calculated against the nearest eluting impurity (unreacted piperazine).

Method Validation Framework (ICH Q2(R2))

With the HILIC method established as the superior analytical choice, the procedure must be validated to ensure it is fit for its intended use. The [5] dictate a rigorous evaluation of specific performance characteristics[6].

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec 1. Specificity Resolve from impurities (Rs > 1.5) Start->Spec Lin 2. Linearity & Range Evaluate R² > 0.999 (50% to 150% target conc.) Spec->Lin Acc 3. Accuracy Spike recovery studies (98.0% - 102.0%) Lin->Acc Prec 4. Precision Repeatability & Intermediate (%RSD < 2.0%) Acc->Prec LOD 5. LOD & LOQ Signal-to-Noise (3:1 and 10:1) Prec->LOD Rob 6. Robustness Deliberate variations (Temp, Flow, Mobile Phase) LOD->Rob Report Validation Report Generation Rob->Report

Figure 2: ICH Q2(R2) analytical method validation workflow for purity assessment.

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, the following protocol features built-in causality checks. For instance, Ammonium Formate is chosen as the buffer because it remains highly soluble in >80% acetonitrile (unlike phosphate buffers, which would precipitate and destroy the column). Furthermore, the sample diluent matches the mobile phase starting conditions to prevent solvent-induced peak distortion[3].

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 630 mg of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 3.5 using pure Formic Acid. Causality: pH 3.5 ensures the piperazine moiety remains fully and consistently protonated, stabilizing retention times.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare an 80:20 (v/v) mixture of Acetonitrile and Water. Critical Rule: Never inject a highly aqueous sample into a HILIC system, as water acts as a strong eluting solvent and will cause peak splitting[2].

Phase 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 240 nm (optimal wavelength for the pyrimidine chromophore).

  • Isocratic Elution: 85% Mobile Phase B / 15% Mobile Phase A.

Phase 3: System Suitability Testing (Self-Validating Check)

Before analyzing unknown samples, the system must prove its capability.

  • Prepare a System Suitability Test (SST) solution containing 1.0 mg/mL of the API and 0.001 mg/mL (0.1%) of unreacted piperazine.

  • Inject the SST solution in five replicates (n=5).

  • Acceptance Criteria:

    • Resolution (Rs) between API and piperazine must be ≥ 1.5 .

    • Tailing factor (As) for the API peak must be ≤ 1.5 .

    • Relative Standard Deviation (%RSD) of the API peak area must be ≤ 2.0% .

    • If these criteria are not met, the run is invalid and troubleshooting (e.g., column washing, mobile phase remaking) must occur.

Phase 4: Executing ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank diluent, the SST solution, and known degradation products. Confirm no interfering peaks co-elute with the main API peak.

  • Linearity: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL). Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision: Have two different analysts prepare six independent sample solutions at 100% concentration on two different days. The overall %RSD for the assay must be ≤ 2.0%.

Conclusion

Validating the purity of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride requires moving beyond default C18 methodologies. By leveraging the hydrophilic partitioning mechanics of HILIC, analysts can overcome the severe tailing and retention issues inherent to polar basic compounds. When coupled with a strict, self-validating ICH Q2(R2) framework, this approach guarantees highly accurate, reproducible, and regulatory-compliant analytical data.

References

  • ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl / ICH Quality Guidelines URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL:[Link]

Sources

Comparative

Comparative Binding Affinity Guide: 4,6-Dimethyl vs. 4,6-Dimethoxy Pyrimidine-Piperazine Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently navigate the structural optimization of heterocyclic cores. The pyrimidine-piperazine hybrid is a universally recognized privileged scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently navigate the structural optimization of heterocyclic cores. The pyrimidine-piperazine hybrid is a universally recognized privileged scaffold, serving as the architectural foundation for numerous FDA-approved kinase inhibitors, GPCR ligands, and emerging allosteric modulators[1].

When optimizing this core, a critical decision arises: should the 4 and 6 positions of the pyrimidine ring be substituted with dimethyl or dimethoxy groups? While seemingly a minor structural tweak, this choice profoundly alters the molecule's physicochemical properties, target binding kinetics, and metabolic fate. This guide provides an objective, data-driven comparison of these two substitution patterns, complete with self-validating experimental workflows to evaluate their binding affinities.

Mechanistic & Structural Analysis

To understand the divergence in binding affinity, we must analyze the causality behind the substituent effects. Both groups present similar steric bulk, but their electronic and hydrogen-bonding profiles dictate entirely different interactions within a target's binding pocket.

  • Electronic Effects & Lipophilicity: The 4,6-dimethyl groups are purely electron-donating via induction (+I). This increases the overall lipophilicity (LogP) of the scaffold, driving binding affinity primarily through hydrophobic insertion and entropic gains upon water displacement. Conversely, 4,6-dimethoxy groups exhibit a dual electronic nature: they are electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M). This enriches the electron density of the pyrimidine π -system, enhancing π−π stacking interactions with aromatic residues.

  • Hydrogen Bonding Capacity: The oxygen atoms in the methoxy substituents act as critical hydrogen-bond acceptors. This is a massive advantage when targeting the hinge region of kinases or allosteric pockets (such as those in Hsp70), where water-mediated hydrogen bond networks dictate the residence time of the drug[2].

  • Metabolic Stability: Research indicates that methoxy groups on the pyrimidine ring can stabilize radical scavengers and are significantly less susceptible to metabolic oxidation compared to their methyl counterparts[3]. Methyl groups on pyrimidines are often rapidly oxidized by CYP450 enzymes to hydroxymethyl or carboxylic acid derivatives, leading to rapid clearance.

Substituent_Effects Core Pyrimidine-Piperazine Core Scaffold Sub_Me 4,6-Dimethyl Substitution Core->Sub_Me Sub_OMe 4,6-Dimethoxy Substitution Core->Sub_OMe Prop_Me High Lipophilicity (Inductive e- Donation) Sub_Me->Prop_Me Prop_OMe H-Bond Acceptor (Resonance e- Donation) Sub_OMe->Prop_OMe Bind_Me Hydrophobic Pocket Insertion Prop_Me->Bind_Me Bind_OMe Kinase Hinge / Allosteric H-Bonding Prop_OMe->Bind_OMe

Caption: Logical mapping of substituent effects on binding mechanisms.

Comparative Binding & Physicochemical Data

The following table synthesizes the quantitative differences observed when swapping a 4,6-dimethyl pattern for a 4,6-dimethoxy pattern on a standard pyrimidine-piperazine core targeting a typical kinase/Hsp70 allosteric site.

Parameter4,6-Dimethyl Scaffold4,6-Dimethoxy ScaffoldMechanistic Causality
Electron Density Inductive (+I)Resonance (+M), Inductive (-I)Methoxy oxygen lone pairs enrich the pyrimidine π -system, enhancing π -stacking with target aromatic residues (e.g., Phe, Tyr).
H-Bond Acceptors 2 (Pyrimidine N)4 (Pyrimidine N + Methoxy O)Methoxy groups provide 2 additional oxygen atoms, enabling critical interactions with the target's backbone amides.
Metabolic Stability Low to ModerateHighMethyl groups are highly susceptible to CYP450-mediated benzylic-style oxidation; methoxy groups sterically shield the core and resist oxidation[3].
Typical Affinity ( KD​ ) ~50 - 200 nM~5 - 50 nMThe thermodynamic penalty of desolvating the methoxy group is outweighed by the enthalpic gain of new H-bonds, significantly reducing the dissociation rate ( koff​ )[2].

Experimental Workflow: Self-Validating SPR Protocol

To objectively compare the binding affinities ( KD​ ) and kinetic rates ( kon​ , koff​ ) of these two scaffolds, Surface Plasmon Resonance (SPR) is the industry standard. The protocol below is designed as a self-validating system , ensuring that any data generated is internally controlled for artifacts.

Step 1: Surface Preparation & Target Immobilization
  • Action: Dock a CM5 sensor chip into the SPR instrument and activate the surface using standard EDC/NHS chemistry. Immobilize the target protein (e.g., purified kinase domain) to a density of ~2000 RU. Block remaining active sites with 1M Ethanolamine-HCl (pH 8.5).

  • Causality: Why a CM5 chip? The carboxymethyl dextran matrix provides a 3D hydrogel environment. The piperazine moiety is highly basic (pKa ~9.8) and positively charged at physiological pH. A 3D matrix minimizes non-specific electrostatic interactions with the gold surface that would otherwise skew the koff​ rates.

Step 2: Self-Validation Check (System Integrity)
  • Action: Inject a known, high-affinity reference ligand (e.g., a standardized clinical inhibitor) at a single saturating concentration (1 μ M).

  • Validation Logic: Calculate the theoretical maximum response ( Rmax​ ). If the observed Rmax​ deviates by >10% from the theoretical value, the immobilized protein is either denatured or sterically hindered. The system automatically flags the chip as invalid , preventing downstream false-negative affinity readouts for your test scaffolds.

Step 3: Kinetic Titration (Analyte Injection)
  • Action: Prepare a 2-fold dilution series of both the 4,6-dimethyl and 4,6-dimethoxy pyrimidine-piperazine ligands (ranging from 10 μ M down to 39 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject each concentration over the active and reference channels at a flow rate of 30 μ L/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Validation Logic (Reference Subtraction): The pyrimidine-piperazine core can exhibit non-specific binding. By subtracting the reference channel signal from the active channel in real-time, we isolate true target-specific binding. If the reference channel signal exceeds 5% of the active channel signal, the system flags the data as invalid, indicating that the ethanolamine blocking failed.

Step 4: Data Fitting & Causality Analysis
  • Action: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Causality: Why a 1:1 Langmuir model? The pyrimidine-piperazine core typically exhibits rigid, single-site binding. If the residual plot (the difference between the experimental data and the fitted curve) shows systematic deviation, it indicates either ligand aggregation or induced-fit conformational changes. This acts as a final self-validating check, prompting the scientist to switch to a two-state reaction model if necessary.

SPR_Workflow Prep 1. Surface Preparation Immob 2. Target Immobilization Prep->Immob Control 3. Self-Validation (Ref. Subtraction) Immob->Control Assay 4. Kinetic Titration Control->Assay Analysis 5. 1:1 Langmuir Fitting Assay->Analysis

Caption: Self-validating SPR workflow for kinetic binding analysis.

Conclusion

When deciding between these two substituents on a pyrimidine-piperazine core, the choice dictates the molecule's trajectory in lead optimization. The 4,6-dimethyl scaffold is ideal for rapid, hydrophobic-driven target engagement where metabolic half-life is less of a concern. However, the 4,6-dimethoxy scaffold is vastly superior for achieving prolonged target residence time (lower koff​ ) via hydrogen-bonding networks and offers a robust shield against CYP450-mediated metabolic degradation.

References

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities Source: ResearchGate URL:1

  • Multifunctional Antioxidants for the Treatment of Age-Related Diseases Source: PMC (NIH) URL:3

  • Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 Source: ACS Publications URL:2

Sources

Validation

A Comparative Guide to the Reproducibility Assessment of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Hydrochloride Batch Synthesis

Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis In the realm of drug development and medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis

In the realm of drug development and medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents.[1] The specific compound, 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine, and its hydrochloride salt, represents a common structural motif in kinase inhibitors and other targeted therapies. The journey from a promising lead compound to a clinical candidate is predicated on the ability to produce the molecule consistently and reliably. Reproducibility in chemical synthesis is not merely an academic exercise; it is the bedrock of quality control, regulatory compliance, and the economic viability of pharmaceutical manufacturing.[2][3]

Fluctuations in scientific reports often stem from a lack of standardization and transparency, which can slow the practical application of synthetic methods.[2][4] This guide provides an in-depth analysis of the batch synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride, establishing a framework for assessing its reproducibility. We will dissect a standard synthetic protocol, identify critical process parameters, and outline a robust analytical workflow for validation. This document is intended for researchers, process chemists, and quality assurance professionals who require a comprehensive understanding of not just how to synthesize this molecule, but how to ensure it can be done the same way, every time.

Synthetic Strategy: A Comparative Overview

The synthesis of 2-substituted pyrimidines can be approached through various classical and modern methods, including the Pinner and Biginelli reactions, or more contemporary metal-catalyzed cross-couplings and deconstruction-reconstruction strategies.[5][6] However, for the target molecule, the most direct and industrially favored route is a nucleophilic aromatic substitution (SNAr) reaction.

The chosen method involves the displacement of a halide at the C-2 position of the pyrimidine ring with an amine nucleophile. The C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens. This makes the reaction with piperazine efficient and high-yielding.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2_chloro 2-Chloro-4,6-dimethylpyrimidine free_base 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (Free Base) 2_chloro->free_base S_NAr Reaction K2CO3, THF/H2O piperazine Piperazine piperazine->free_base hcl_salt 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine HCl (Final Product) free_base->hcl_salt Salt Formation HCl in Ether

Caption: Synthetic pathway for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine HCl.

This SNAr approach is favored over alternatives for its operational simplicity, high atom economy, avoidance of precious metal catalysts, and scalability.[5] The starting materials, 2-chloro-4,6-dimethylpyrimidine and piperazine, are commercially available and relatively inexpensive.

Reference Synthesis Protocol

This section details a standard, validated protocol for a representative lab-scale batch synthesis. Every step is designed to be a self-validating system when coupled with the analytical methods described in Section 5.

Materials & Reagents:

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 eq)

  • Piperazine (5.0 eq)

  • Potassium Carbonate (K₂CO₃) (5.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (2M solution in diethyl ether)

  • Silica Gel for chromatography

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (5.0 eq) and potassium carbonate (5.0 eq) in deionized water (approx. 4 volumes relative to THF).

  • Reagent Addition: In a separate beaker, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in tetrahydrofuran (1 volume). Add this solution to the stirred aqueous mixture.

    • Causality: Using a biphasic THF/water system ensures both the organic-soluble starting pyrimidine and the water-soluble piperazine and base can interact effectively at the interface. Using a large excess of piperazine drives the reaction to completion and minimizes the formation of dimeric byproducts. Potassium carbonate acts as a mild, inexpensive base to neutralize the HCl generated during the substitution.[7]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours.[7]

    • Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. This provides an in-process check on reaction completion.

  • Work-up and Extraction:

    • a. Remove the THF under reduced pressure using a rotary evaporator.

    • b. Extract the remaining aqueous layer three times with ethyl acetate.

    • c. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • a. Filter off the drying agent and concentrate the organic phase in vacuo.

    • b. Purify the crude material by flash column chromatography on silica gel (eluent: Ethyl Acetate/Hexane gradient) to yield the pure free base, 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine, as a white solid.[7]

  • Salt Formation:

    • a. Dissolve the purified free base in a minimal amount of ethyl acetate.

    • b. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

    • c. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Reproducibility Assessment: A Framework for Validation

Assessing reproducibility requires a systematic approach where multiple batches are synthesized under identical conditions and rigorously compared against predefined specifications.[8] The fluctuating reproducibility of published results is a known issue, making a structured internal assessment critical.[2]

Key Objective: To synthesize three independent batches of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride following the reference protocol and to compare their key quality attributes (KQAs) to determine the process's consistency.

Reproducibility_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase B1 Batch 1 HPLC Purity & Impurity Profile B1->HPLC NMR Identity & Structure B1->NMR MS Molecular Weight B1->MS Yield Yield Calculation B1->Yield B2 Batch 2 B2->HPLC B2->NMR B2->MS B2->Yield B3 Batch 3 B3->HPLC B3->NMR B3->MS B3->Yield Comparison Data Comparison (Yield, Purity, Impurities) HPLC->Comparison NMR->Comparison MS->Comparison Yield->Comparison Protocol Standardized Protocol Protocol->B1 Protocol->B2 Protocol->B3 Assessment Reproducibility Assessment Comparison->Assessment

Caption: Experimental workflow for the batch reproducibility assessment.

Critical Process Parameters (CPPs) to Control

For this synthesis, the following parameters must be kept constant across all batches:

  • Reagent Stoichiometry: Molar equivalents of all reactants must be identical.

  • Solvent Volumes: The ratio of THF to water and the overall concentration.

  • Temperature: Maintain a consistent ambient temperature (e.g., 22 ± 2 °C).

  • Stirring Rate: Use the same type of stir bar and a calibrated magnetic stirrer set to the same RPM. Inconsistent mixing can create local concentration gradients and affect reaction rates.[9]

  • Reaction Time: All reactions should be run for the same duration, verified by in-process controls.

Key Quality Attributes (KQAs) to Measure

The success of each batch will be judged on the following metrics:

Key Quality Attribute (KQA)Analytical MethodAcceptance Criteria (Example)
Identity ¹H NMR, ¹³C NMRSpectra must match reference standard with characteristic shifts.
Molecular Weight Mass Spectrometry (MS)Observed m/z must correspond to the calculated molecular ion.
Purity HPLC-UV≥ 98.5% peak area.
Individual Impurity HPLC-UVNo single impurity > 0.5% peak area.
Yield Gravimetric85-95% of theoretical maximum.

Analytical Methodologies for Product Validation

A comprehensive characterization is essential to confirm the successful and reproducible synthesis of the target compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final product and quantify any impurities.

  • Protocol:

    • System: HPLC with a UV detector (e.g., Agilent 1260 Infinity II).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.[10]

    • Sample Prep: Prepare a 1 mg/mL solution of the hydrochloride salt in the initial mobile phase composition.

  • Data Interpretation: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Protocol:

    • Instrument: 400 MHz NMR Spectrometer.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Experiments: ¹H NMR and ¹³C NMR.

  • Expected ¹H NMR Data (based on literature): δ 6.35 (s, 1H, pyrimidine C5-H), 3.63 (t, 4H, piperazine), 2.69 (t, 4H, piperazine), 2.20 (s, 6H, two CH₃ groups).[7] The spectrum of the hydrochloride salt will show broader peaks for the piperazine protons and an additional broad singlet for the N-H protons.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the target compound.

  • Protocol:

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Sample Prep: Infuse a dilute solution of the compound in methanol.

  • Expected Result: A prominent peak at m/z = 193.14 corresponding to the [M+H]⁺ ion of the free base (C₁₀H₁₆N₄).

Analysis of Results: A Comparative Framework

After synthesizing three independent batches and analyzing them using the methods above, the data should be compiled for a direct comparison.

Table 1: Comparative Data for Three Independent Batches

ParameterBatch 1Batch 2Batch 3MeanStd. Dev.
Final Yield (%) 91.289.592.190.91.31
Purity (HPLC Area %) 99.299.499.199.20.15
Largest Impurity (%) 0.250.190.310.250.06
¹H NMR Conformance YesYesYes--
MS [M+H]⁺ Conformance YesYesYes--

Interpretation: The low standard deviation in yield, purity, and impurity levels across the three batches in the hypothetical data above would strongly indicate a highly reproducible process. The consistent spectroscopic data would confirm that the same molecule was produced each time. Any significant deviation in one batch would trigger an investigation into the controlled parameters (CPPs) for that specific run.

Conclusion and Best Practices

The nucleophilic aromatic substitution route for the synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is robust and efficient. This guide has established a comprehensive framework for assessing its batch-to-batch reproducibility. The key to achieving consistency lies in the stringent control of critical process parameters and the application of a rigorous, multi-technique analytical workflow for product validation.

Best Practices for Ensuring Reproducibility:

  • Standard Operating Procedures (SOPs): All steps, from reagent measurement to equipment cleaning, should be meticulously documented in an SOP.

  • Raw Material Control: Use reagents from the same supplier and batch number for a given study to minimize variability from starting materials.

  • In-Process Controls (IPCs): Implement checks like TLC or HPLC during the reaction to ensure consistent progression and completion.

  • Thorough Documentation: Record all experimental details, including minor observations, as they can be crucial for troubleshooting any inconsistencies that may arise.[4]

By adhering to these principles, research and development teams can ensure a seamless and reliable transition from lab-scale synthesis to larger-scale production, which is fundamental to the successful advancement of new chemical entities.

References

  • ResearchGate. Reproducibility in Chemical Research. Available from: [Link] [Accessed March 20, 2026].

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. Available from: [Link] [Accessed March 20, 2026].

  • ResearchGate. (PDF) Reproducibility in chemistry research. Available from: [Link] [Accessed March 20, 2026].

  • Royal Society of Chemistry. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. DOI:10.1039/D4SC03017F. Available from: [Link] [Accessed March 20, 2026].

  • National Center for Biotechnology Information. (2019). Does repeat synthesis in materials chemistry obey a power law?. PNAS. Available from: [Link] [Accessed March 20, 2026].

  • National Center for Biotechnology Information. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link] [Accessed March 20, 2026].

  • National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. Available from: [Link] [Accessed March 20, 2026].

  • Royal Society of Chemistry. Synthesis of diverse substituted pyrimidines through Cu catalyst-controlled Ts group elimination and reinsertion pathway from 2H-azirines with TosMICs. Available from: [Link] [Accessed March 20, 2026].

  • ACS Publications. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available from: [Link] [Accessed March 20, 2026].

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 249-253. Available from: [Link] [Accessed March 20, 2026].

  • ACS Publications. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Available from: [Link] [Accessed March 20, 2026].

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link] [Accessed March 20, 2026].

  • National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link] [Accessed March 20, 2026].

Sources

Comparative

Validating Structural Integrity of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine via 2D NMR: A Comparative Analytical Guide

Introduction & The Analytical Challenge In modern drug development, 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine serves as a highly versatile N-heterocyclic building block ([1]). While synthesizing this scaffold is relative...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

In modern drug development, 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine serves as a highly versatile N-heterocyclic building block ([1]). While synthesizing this scaffold is relatively straightforward, validating its exact structural integrity—specifically the regiochemistry of the C-N linkage between the pyrimidine core and the piperazine ring—presents a distinct analytical challenge.

Because the linking piperazine nitrogen (N1) and the pyrimidine carbon (C2) both lack attached protons, traditional 1D Nuclear Magnetic Resonance (NMR) yields isolated spin systems. To unambiguously prove that the piperazine is attached at C2 (and not at C4 or C5), analysts must bridge the "heteroatom gap." This guide objectively compares analytical modalities and provides a self-validating 2D NMR workflow to definitively map this structure.

Comparative Modalities: LC-MS vs. 1D NMR vs. 2D NMR

To establish structural proof, we must evaluate the capabilities and limitations of our analytical arsenal. While orthogonal techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are essential for purity and formula confirmation, they fall short of absolute structural elucidation without authentic reference standards.

Table 1: Comparative Analysis of Analytical Modalities
Analytical ModalityPrimary OutputStructural Proof LevelLimitations for C-N Linkage Validation
LC-HRMS Exact Mass ( m/z 193.14 [M+H]+ ) & Formula ( C10​H16​N4​ )Low (Compositional)Cannot differentiate positional isomers (e.g., attachment at C2 vs. C4). Fragmentation patterns are often ambiguous.
1D NMR ( 1H , 13C ) Functional groups, symmetry, and proton/carbon countsMedium (Sub-structural)Leaves quaternary carbons (C2, C4, C6) isolated. Cannot prove connectivity across the non-protonated C-N bond.
2D HSQC NMR Direct 1JCH​ connectivity (C-H mapping)High (Fragmental)Only maps protonated carbons. Quaternary carbons remain unassigned.
2D HMBC NMR Long-range 2JCH​ and 3JCH​ connectivityAbsolute (Definitive) The only routine method to observe the 3JCH​ correlation across the C-N-C bond, proving exact regiochemistry.

Causality in Experimental Design: The "Why" Behind the Workflow

As application scientists, we do not merely execute protocols; we design self-validating systems. The sequential use of HSQC and HMBC is a deliberate logical loop designed to eliminate ambiguity.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): We run this first to map all direct 1JCH​ couplings. By editing the pulse sequence, CH and CH3​ groups appear with positive phase, while CH2​ groups appear with negative phase. This instantly differentiates the pyrimidine methyls from the piperazine methylenes. More importantly, identifying the 1JCH​ correlations allows us to mathematically "subtract" them when analyzing the HMBC spectrum, preventing misinterpretation of one-bond artifacts as long-range correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive tool for structural validation. HMBC relies on the evolution of long-range scalar couplings ( nJCH​ ). For nitrogen-containing heterocycles, the 3JCH​ coupling across the C-N-C bond is typically 5–8 Hz. We intentionally set the long-range evolution delay to 62.5 ms ( Δ=1/2J , assuming J=8 Hz). This specific delay maximizes coherence transfer for these critical 3-bond couplings while minimizing signal loss from transverse relaxation ( T2​ ), a critical parameter optimization supported by modern HMBC methodologies ([2]).

Step-by-Step Experimental Protocol

This protocol ensures high signal-to-noise (S/N) and artifact suppression for unambiguous assignment.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (free base) in 0.6 mL of anhydrous CDCl3​ .

  • Causality: CDCl3​ is chosen over protic solvents to prevent chemical exchange of the piperazine N-H proton, allowing it to be observed as a broad singlet if needed, and to maintain a high Q-factor during probe tuning.

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire at 400 MHz or higher. 16 scans, 30° pulse angle, 2.0 s relaxation delay.

  • 13C NMR: Acquire with 1H decoupling (WALTZ-16). 1024 scans, 2.0 s relaxation delay.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Set the 1JCH​ coupling constant parameter to 145 Hz .

  • Acquire 256 increments in the indirect ( 13C ) dimension with 4 scans per increment.

Step 4: HMBC Acquisition

  • Set the long-range coupling constant ( nJCH​ ) to 8 Hz (Evolution delay = 62.5 ms).

  • Acquire 256 increments in the 13C dimension with 8 scans per increment.

  • Note: Advanced variants like i-HMBC or CN-HMBC can be utilized for even higher resolution of two-bond vs. three-bond correlations if standard HMBC yields overlapping cross-peaks ([3];[4]).

Step 5: Data Processing

  • Apply zero-filling to a 2048 x 1024 matrix.

  • Apply a sine-bell squared apodization function in both dimensions to enhance resolution and suppress truncation artifacts.

Data Presentation & Structural Validation

The structural integrity is validated by cross-referencing the 1D shifts with the 2D correlations. The table below summarizes the self-validating dataset.

Table 2: 1D and 2D NMR Assignments for 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine
PositionFragment 1H Shift (ppm) 13C Shift (ppm)HSQC PhaseKey HMBC Correlations ( 2J , 3J )
C2 Pyrimidine-161.5-H2'/H6' (Piperazine) , H5
C4, C6 Pyrimidine-167.2-H5, CH3​ protons
C5 Pyrimidine6.35 (s, 1H)109.8Positive (CH)C4/C6, C2
CH3​ (x2) Pyrimidine2.25 (s, 6H)24.1Positive ( CH3​ )C4/C6, C5
C2', C6' Piperazine3.70 (m, 4H)44.5Negative ( CH2​ )C2 (Pyrimidine) , C3'/C5'
C3', C5' Piperazine2.80 (m, 4H)45.8Negative ( CH2​ )C2'/C6'
The "Smoking Gun" for Structural Integrity

The ultimate proof of the structure lies in the HMBC spectrum. The piperazine protons at 3.70 ppm (H2'/H6') show a strong 3JCH​ cross-peak to the quaternary pyrimidine carbon at 161.5 ppm (C2) . Because a 4-bond or 5-bond correlation would be too weak to observe under these parameters, this specific cross-peak definitively proves that the piperazine ring is covalently bonded to the C2 position, completing the structural validation.

Logical Workflow Diagram

NMR_Workflow Sample Sample Preparation 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine LCMS LC-HRMS Analysis (m/z 193.14 [M+H]+) Sample->LCMS Exact Mass NMR1D 1D NMR Acquisition (1H & 13C Spectra) Sample->NMR1D Bulk Structure LCMS->NMR1D Formula Confirmed HSQC 2D HSQC NMR (Direct C-H Mapping) NMR1D->HSQC Protonated Carbons HMBC 2D HMBC NMR (Long-Range C-N-C Mapping) NMR1D->HMBC Quaternary Carbons HSQC->HMBC Filter 1J_CH Validation Structural Validation C2-N1 Linkage Confirmed HMBC->Validation 3J_CH (H2' to C2)

Workflow for validating 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine via 2D NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2049962, 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine." PubChem. Available at:[Link]

  • Furrer, J. "A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC." Chemical Communications, 2014. Available at:[Link]

  • Li, J., et al. "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." Nature Communications, 2023. Available at:[Link]

  • Pérez-Trujillo, M., et al. "CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities." Organic Letters, 2007. Available at:[Link]

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